Product packaging for Methyl 6-bromo-4-chloronicotinate(Cat. No.:CAS No. 1256789-73-7)

Methyl 6-bromo-4-chloronicotinate

Cat. No.: B572490
CAS No.: 1256789-73-7
M. Wt: 250.476
InChI Key: ZEASAUSJELNJFI-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-chloronicotinate, also known as this compound, is a useful research compound. Its molecular formula is C7H5BrClNO2 and its molecular weight is 250.476. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClNO2 B572490 Methyl 6-bromo-4-chloronicotinate CAS No. 1256789-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-bromo-4-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEASAUSJELNJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744293
Record name Methyl 6-bromo-4-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256789-73-7
Record name 3-Pyridinecarboxylic acid, 6-bromo-4-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256789-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-4-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1256789-73-7

This technical guide provides a comprehensive overview of Methyl 6-bromo-4-chloronicotinate, a key building block in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Data

This compound is a halogenated pyridine derivative with the chemical formula C₇H₅BrClNO₂. Its structure features a pyridine ring substituted with a bromo, a chloro, and a methyl ester group, making it a versatile intermediate for various chemical transformations.

PropertyValueReference
CAS Number 1256789-73-7[1]
Molecular Formula C₇H₅BrClNO₂[2][3]
Molecular Weight 250.48 g/mol [2][3]
IUPAC Name methyl 6-bromo-4-chloropyridine-3-carboxylate[4]
Physical Form Solid
Purity Typically ≥96%[1][3]
Storage Inert atmosphere, 2-8°C[1]

Synthesis and Experimental Protocols

Hypothetical Synthesis of 6-bromo-4-chloronicotinic Acid

The synthesis of the parent carboxylic acid could potentially be achieved through oxidation of a suitable precursor, such as 6-bromo-4-chloro-3-methylpyridine. This approach is analogous to the industrial production of nicotinic acid from 5-ethyl-2-methylpyridine.[5]

Experimental Protocol (Hypothetical):

  • Oxidation: A solution of 6-bromo-4-chloro-3-methylpyridine in a suitable solvent (e.g., a mixture of water and an organic co-solvent) is treated with a strong oxidizing agent, such as potassium permanganate or nitric acid.

  • Heating: The reaction mixture is heated under reflux for several hours to ensure complete oxidation of the methyl group to a carboxylic acid.

  • Work-up: After cooling, the reaction mixture is worked up to remove the oxidant and byproducts. This may involve filtration and acidification of the aqueous solution to precipitate the carboxylic acid.

  • Purification: The crude 6-bromo-4-chloronicotinic acid is then purified by recrystallization from an appropriate solvent.

Esterification to this compound

The synthesized 6-bromo-4-chloronicotinic acid can be converted to its methyl ester via standard esterification methods.

Experimental Protocol:

  • Acid Activation: 6-bromo-4-chloronicotinic acid (1.0 eq) is suspended in methanol. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.

  • Reflux: The mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Neutralization and Extraction: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of pharmacologically active molecules, particularly as an intermediate in the development of inhibitors for key signaling proteins involved in inflammatory diseases.

Precursor for IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which play a central role in the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. This compound serves as a starting material for the synthesis of potent and selective IRAK4 inhibitors.

The bromo and chloro substituents on the pyridine ring offer two distinct reaction sites for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse molecular fragments to build complex inhibitor structures.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

A general procedure for a Suzuki-Miyaura coupling reaction involving an aryl bromide like this compound is as follows:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain it under a positive pressure.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Intermediate for TNFα Inhibitors

Tumor necrosis factor-alpha (TNFα) is a pro-inflammatory cytokine that is a key target in the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. Pyridine-based compounds have been explored as small molecule inhibitors of TNFα production. This compound can be utilized as a scaffold to synthesize such inhibitors.

Signaling Pathways and Experimental Workflows

IRAK4 Signaling Pathway

The IRAK4 signaling cascade is initiated by the binding of a ligand (e.g., a pathogen-associated molecular pattern or an interleukin) to a Toll-like receptor or an IL-1 receptor. This leads to the recruitment of adaptor proteins, including MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other IRAK family members, leading to the activation of downstream signaling components like TRAF6 and ultimately the transcription factor NF-κB, which drives the expression of pro-inflammatory genes.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activation NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation NF-κB Release Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Translocation

Overview of the IRAK4 signaling pathway.
Experimental Workflow for IRAK4 Inhibitor Synthesis

The synthesis of an IRAK4 inhibitor using this compound as a starting material would typically involve a multi-step process, often centered around a key cross-coupling reaction.

Experimental_Workflow Start This compound Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Start->Suzuki_Coupling Boronic_Acid Boronic Acid / Ester Boronic_Acid->Suzuki_Coupling Purification1 Purification Suzuki_Coupling->Purification1 Intermediate Coupled Intermediate Modification Further Functionalization (e.g., Amide Coupling) Intermediate->Modification Purification2 Purification Modification->Purification2 Final_Compound Final IRAK4 Inhibitor Analysis Structural & Purity Analysis (NMR, LC-MS, HPLC) Final_Compound->Analysis Purification1->Intermediate Purification2->Final_Compound

References

An In-depth Technical Guide to Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methyl 6-bromo-4-chloronicotinate, a key building block in organic synthesis with significant applications in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and biological relevance.

Core Properties and Data

This compound is a halogenated pyridine derivative. Its unique substitution pattern makes it a versatile reagent in cross-coupling reactions and for the construction of more complex heterocyclic systems. Below is a summary of its key quantitative data.

PropertyValue
Molecular Weight 250.48 g/mol
Molecular Formula C₇H₅BrClNO₂
CAS Number 1256789-73-7
Physical Form Solid
Typical Purity ≥98%
Storage Conditions Store at room temperature in a dry, sealed container.
Synonyms Methyl 6-bromo-4-chloropyridine-3-carboxylate

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 6-bromo-4-chloronicotinic acid. This reaction is a standard procedure in organic chemistry.

Experimental Protocol: Esterification of 6-bromo-4-chloronicotinic acid

Objective: To synthesize this compound from 6-bromo-4-chloronicotinic acid.

Materials:

  • 6-bromo-4-chloronicotinic acid

  • Methanol (CH₃OH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 6-bromo-4-chloronicotinic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

  • The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure using a rotary evaporator.

  • The residue is then redissolved in an organic solvent like dichloromethane or ethyl acetate.

  • The organic solution is washed sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • If necessary, the crude this compound can be purified by column chromatography on silica gel.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 6-bromo-4-chloronicotinic_acid 6-bromo-4-chloronicotinic acid Esterification Esterification (Reflux) 6-bromo-4-chloronicotinic_acid->Esterification Methanol Methanol Methanol->Esterification H2SO4 Sulfuric Acid (catalyst) H2SO4->Esterification Solvent_Removal Solvent Removal Esterification->Solvent_Removal Extraction Extraction with Organic Solvent Solvent_Removal->Extraction Washing Washing with NaHCO3, Water, and Brine Extraction->Washing Drying Drying over MgSO4 Washing->Drying Final_Solvent_Removal Final Solvent Removal Drying->Final_Solvent_Removal Purification Column Chromatography (if necessary) Final_Solvent_Removal->Purification Product This compound Purification->Product

Synthesis Workflow for this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its utility stems from the differential reactivity of the bromine and chlorine substituents, allowing for selective functionalization.

Role as a TNF-α and IRAK4 Inhibitor

Research has indicated that compounds derived from this compound can act as inhibitors of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] Both TNF-α and IRAK4 are key players in inflammatory signaling pathways.

TNF-α Signaling: TNF-α is a pro-inflammatory cytokine that, upon binding to its receptor (TNFR), initiates a signaling cascade leading to the activation of transcription factors like NF-κB. This results in the expression of genes involved in inflammation and immunity.[2][3][4][5]

IRAK4 Signaling: IRAK4 is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[6][7][8] Upon ligand binding to these receptors, IRAK4 is recruited and activated, leading to the downstream activation of NF-κB and MAP kinases, which in turn drive inflammatory responses.[6][8][9] Dysregulation of IRAK4 signaling is implicated in various autoimmune diseases and cancers.[8][9]

The inhibitory action of molecules synthesized from this compound on these pathways makes it a valuable scaffold for the development of novel anti-inflammatory and anti-cancer therapeutics.

G MyD88 MyD88 IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Activation TAK1->MAPK NF_kB NF-κB Activation IKK_complex->NF_kB Inflammatory_Response Inflammatory Gene Expression NF_kB->Inflammatory_Response MAPK->Inflammatory_Response Inhibitor This compound (as a precursor to inhibitors) Inhibitor->IRAK4 Inhibition

Inhibitory action on the IRAK4 signaling pathway.

References

An In-depth Technical Guide to the Physical Properties of Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 6-bromo-4-chloronicotinate, a key chemical intermediate in pharmaceutical research and development. This document is intended to serve as a valuable resource for scientists and researchers, offering readily accessible data and standardized experimental protocols.

Core Physical Properties

This compound is a halogenated pyridine derivative. Its physical characteristics are crucial for its handling, reaction setup, and purification processes.

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₅BrClNO₂N/A
Molecular Weight 250.48 g/mol N/A
CAS Number 1256789-73-7N/A
Appearance White to Off-White Solid[1]
Melting Point 68 - 71 °C
Boiling Point 301.9 ± 37.0 °C (Predicted)
Solubility Slightly soluble in Chloroform and DMSO.[1]N/A

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.

Boiling Point Determination (Micro Method)

For small quantities of a substance, the micro boiling point method is employed.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Sample Preparation: A few drops of the liquid form of the substance (if melted) are placed into the small test tube.

  • Capillary Inversion: A capillary tube is placed inside the test tube with its open end downwards.

  • Apparatus Assembly: The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: The assembly is immersed in a heating bath and heated gently.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Analysis

Determining the solubility of a compound in various solvents is essential for reaction chemistry, purification, and formulation.

Apparatus:

  • Small test tubes

  • Vortex mixer or stirring rods

  • Graduated pipettes

  • Analytical balance

Procedure:

  • Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, dimethyl sulfoxide).

  • Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A known volume of a solvent (e.g., 1 mL) is added to each test tube.

  • Mixing: The mixtures are agitated vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Observation: The samples are visually inspected for dissolution. Solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by analyzing the concentration of the dissolved solute in the supernatant using techniques like UV-Vis spectroscopy or HPLC after filtration.

Mandatory Visualization

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound.

Physical_Property_Characterization Workflow for Physical Property Characterization of a Chemical Compound cluster_0 Initial Assessment cluster_1 Primary Physical Properties cluster_2 Data Analysis and Reporting A Obtain Pure Sample B Visual Inspection (Color, Form) A->B C Melting Point Determination B->C Solid Sample D Boiling Point Determination B->D If liquid or can be melted E Solubility Analysis B->E F Tabulate Quantitative Data C->F D->F E->F G Document Experimental Protocols H Generate Technical Guide F->H G->H

Caption: A flowchart illustrating the systematic process for characterizing the physical properties of a chemical compound.

References

An In-depth Technical Guide on the Solubility of Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of methyl 6-bromo-4-chloronicotinate, a heterocyclic compound of interest in synthetic and medicinal chemistry. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Consequently, this document provides a framework for the systematic determination of its solubility. It includes detailed, generalized experimental protocols for both quantitative and qualitative solubility assessment in various organic and aqueous solvents. Furthermore, this guide presents a structured table for data presentation and logical workflow diagrams to assist researchers in their experimental design.

Introduction

This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents. Its physical properties, particularly its solubility in different solvent systems, are critical for its use in chemical reactions, purification processes, and formulation development. The solubility of a compound dictates its handling, reaction kinetics, and bioavailability.

Data Presentation

The systematic recording of experimentally determined solubility data is crucial for comparison and interpretation. Table 1 provides a standardized format for presenting quantitative solubility data for this compound in a range of common laboratory solvents at a specified temperature.

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method of DeterminationNotes
Water25Data not availableData not availableIsothermal Saturation
Methanol25Data not availableData not availableIsothermal Saturation
Ethanol25Data not availableData not availableIsothermal Saturation
Acetone25Data not availableData not availableIsothermal Saturation
Ethyl Acetate25Data not availableData not availableIsothermal Saturation
Dichloromethane25Data not availableData not availableIsothermal Saturation
Hexane25Data not availableData not availableIsothermal Saturation
5% Hydrochloric Acid25Data not availableData not availableQualitative
5% Sodium Hydroxide25Data not availableData not availableQualitative

Experimental Protocols

The following sections detail generalized protocols for determining the quantitative and qualitative solubility of this compound.

Quantitative Solubility Determination: Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials:

  • This compound

  • Selected solvents (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is necessary to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand at the same constant temperature for a sufficient time to permit the undissolved solid to sediment.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of the compound of known concentrations.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal and agitate at constant temperature (24-48h) prep2->equil1 sep1 Allow solid to sediment equil1->sep1 sep2 Withdraw supernatant with syringe sep1->sep2 sep3 Filter sample sep2->sep3 analysis1 Dilute sample sep3->analysis1 analysis2 Quantify with HPLC analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Workflow for Quantitative Solubility Determination.
Qualitative Solubility Classification

This protocol provides a rapid assessment of the compound's solubility characteristics in different types of solvents, which can indicate the presence of acidic or basic functional groups.

Materials:

  • This compound

  • Small test tubes

  • Spatula

  • Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄.

Procedure:

  • Add approximately 25 mg of this compound to a small test tube.

  • Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.

  • Observe whether the compound dissolves completely. A compound is generally considered "soluble" if it dissolves completely in this ratio.

  • Follow the logical progression outlined in the diagram below. Test solubility in water first. If insoluble, proceed to test in 5% NaOH, then 5% HCl, and finally concentrated H₂SO₄. If the compound is soluble in 5% NaOH, also test its solubility in 5% NaHCO₃ to differentiate between strong and weak acids.

G start Start with unknown compound water Test solubility in Water start->water naoh Test solubility in 5% NaOH water->naoh Insoluble soluble_water Soluble in Water water->soluble_water Soluble hcl Test solubility in 5% HCl naoh->hcl Insoluble nahco3 Test solubility in 5% NaHCO3 naoh->nahco3 Soluble h2so4 Test solubility in conc. H2SO4 hcl->h2so4 Insoluble soluble_hcl Base hcl->soluble_hcl Soluble soluble_h2so4 Neutral Compound h2so4->soluble_h2so4 Soluble insoluble_h2so4 Inert Compound h2so4->insoluble_h2so4 Insoluble soluble_naoh Weak Acid nahco3->soluble_naoh Insoluble soluble_nahco3 Strong Acid nahco3->soluble_nahco3 Soluble insoluble_water Insoluble insoluble_naoh Insoluble insoluble_hcl Insoluble

Logical Flow for Qualitative Solubility Testing.

Conclusion

While specific solubility data for this compound remains to be published, this guide provides a comprehensive framework for its experimental determination. The detailed protocols for both quantitative and qualitative analysis, along with the structured data presentation format and workflow diagrams, are intended to support researchers in generating reliable and comparable solubility data. Such data will be invaluable for the future application of this compound in research and development.

Methyl 6-bromo-4-chloronicotinate safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Methyl 6-bromo-4-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyridine derivative with potential applications in pharmaceutical research and development. Notably, it has been identified as a potential inhibitor of TNFα and IRAK4, suggesting its relevance in inflammatory and immune response pathways.[1] This guide provides a comprehensive overview of the safety protocols and handling procedures necessary for the responsible use of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 1256789-73-7
Linear Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol [2]
Physical Form Solid
Appearance White to off-white solid[2]
Purity ≥96%
Storage Temperature 2-8°C under an inert atmosphere[1]

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. The following table summarizes its hazard statements and corresponding classifications.

Hazard StatementClassification
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Signal Word: Warning

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

  • P330: Rinse mouth.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Personal Protection

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles that meet the standards of EN166 (EU) or NIOSH (US).

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.

  • Skin and Body Protection: Wear a laboratory coat, and consider additional protective clothing if there is a risk of significant exposure.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a P95 (US) or P1 (EU EN 143) particle filter is recommended.

General Laboratory Handling Protocol
  • Work Area: All manipulations of this compound should be performed in a well-ventilated chemical fume hood.

  • Weighing: When weighing the solid compound, use an analytical balance within a fume hood or a ventilated balance enclosure to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the solvent is appropriate and compatible.

  • Spills: In the event of a spill, evacuate the area. For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Do not let the product enter drains.

  • Waste Disposal: Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Inhalation If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact In case of skin contact, wash off with soap and plenty of water. Consult a physician.
Eye Contact In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] The recommended storage temperature is 2-8°C under an inert atmosphere.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Potential Biological Activity and Signaling Pathway

This compound has been identified as a potential inhibitor of Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] These proteins are key components of inflammatory signaling pathways. The diagram below illustrates a simplified representation of the logical relationship of this compound to these targets.

G Potential Inhibition of Inflammatory Signaling This compound This compound TNFα TNFα This compound->TNFα IRAK4 IRAK4 This compound->IRAK4 Inflammatory Response Inflammatory Response TNFα->Inflammatory Response IRAK4->Inflammatory Response

Caption: Inhibition of TNFα and IRAK4 by this compound.

The following workflow outlines the general steps for handling this compound in a research setting, from receipt to disposal.

G Experimental Workflow for this compound cluster_0 Preparation cluster_1 Handling (in Fume Hood) cluster_2 Experimentation cluster_3 Cleanup and Disposal Receive and Log Receive and Log Store at 2-8°C Store at 2-8°C Receive and Log->Store at 2-8°C Wear Full PPE Wear Full PPE Store at 2-8°C->Wear Full PPE Weigh Compound Weigh Compound Wear Full PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Assay Perform Assay Prepare Solution->Perform Assay Decontaminate Workspace Decontaminate Workspace Perform Assay->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste

References

An In-depth Technical Guide to the Synthesis of Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Methyl 6-bromo-4-chloronicotinate, a key intermediate in the development of various pharmaceutical compounds. This document outlines detailed experimental methodologies, presents quantitative data in structured tables, and includes visualizations of the reaction pathways to facilitate a thorough understanding of the synthesis process.

Introduction

This compound is a halogenated pyridine derivative with significant applications in medicinal chemistry. Its structure provides a versatile scaffold for the synthesis of complex molecules, including potent enzyme inhibitors. The strategic placement of bromo and chloro substituents on the pyridine ring allows for selective functionalization through various cross-coupling reactions, making it a valuable building block in drug discovery. This guide explores the common starting materials and synthetic transformations required to produce this important intermediate.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be approached through several strategic pathways. A common and practical approach involves the multi-step synthesis starting from commercially available and relatively inexpensive precursors. The overall synthetic scheme can be broken down into three key stages:

  • Formation of the 6-bromonicotinic acid backbone.

  • Chlorination at the 4-position of the pyridine ring.

  • Esterification of the carboxylic acid to the methyl ester.

A plausible and efficient synthetic route commences with the synthesis of 6-bromonicotinic acid from an appropriate aminopyridine derivative. This is followed by the crucial chlorination step and concluded with the final esterification to yield the target molecule.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound, starting from 2-amino-5-methylpyridine.

Synthesis of 6-bromonicotinic acid

The initial step involves the synthesis of 6-bromonicotinic acid from 2-amino-5-methylpyridine through a Sandmeyer-type reaction followed by oxidation.

Experimental Protocol:

  • Diazotization and Bromination: 2-amino-5-methylpyridine (10 g, 92 mmol) is dissolved in a 47% aqueous solution of hydrobromic acid (48 mL) and cooled to 0°C with stirring.[1] A solution of sodium nitrite (16 g, 232 mmol) in water (25 mL) is added dropwise, followed by the dropwise addition of bromine (15 mL, 291 mmol).[1]

  • After stirring for 30 minutes, a solution of sodium hydroxide (35 g in 50 mL of water) is added, and the mixture is stirred for an additional hour.[1]

  • The resulting 2-bromo-5-methylpyridine is extracted with diethyl ether (4 x 100 mL).[1] The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by distillation.

  • Oxidation: The obtained 2-bromo-5-methylpyridine (13 g, 76 mmol) is refluxed in an aqueous solution (400 mL) with potassium permanganate (32 g, 202 mmol) for 4 hours.[1] An additional portion of potassium permanganate (20 g, 127 mmol) is then added, and the mixture is refluxed for another 24 hours.[1]

  • The reaction mixture is filtered, and the residue is washed with hot water. The filtrate is concentrated, and the pH is adjusted to 2 with 6N HCl to precipitate the product.[1]

  • The solid is collected by filtration, washed with water, and dried under vacuum to yield 6-bromonicotinic acid.[1]

Quantitative Data for the Synthesis of 6-bromonicotinic acid

Starting MaterialKey ReagentsProductYieldReference
2-amino-5-methylpyridineNaNO₂, Br₂, HBr, NaOH, KMnO₄6-bromonicotinic acid~32% (overall)[1]
Synthesis of 6-bromo-4-chloronicotinic acid

The subsequent step is the chlorination of 6-bromonicotinic acid at the 4-position. A plausible method involves the conversion of a 4-hydroxy intermediate, which can be synthesized from 4-hydroxynicotinic acid.

Proposed Protocol:

  • Synthesis of 6-bromo-4-hydroxynicotinic acid: This intermediate can be synthesized from 4-hydroxynicotinic acid through bromination.

  • Chlorination: The 6-bromo-4-hydroxynicotinic acid is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom. This reaction is typically performed at elevated temperatures.

Synthesis of this compound

The final step is the esterification of the 6-bromo-4-chloronicotinic acid to its methyl ester.

Experimental Protocol:

  • 6-bromo-4-chloronicotinic acid is dissolved in methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is added to the solution.

  • The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After completion, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent, such as ethyl acetate, and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel.

Quantitative Data for the Esterification of 6-bromo-4-chloronicotinic acid

Starting MaterialKey ReagentsProductYield
6-bromo-4-chloronicotinic acidMethanol, H₂SO₄ (catalyst)This compoundHigh (typically >90%)

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthetic route to this compound.

Synthesis of 6-bromonicotinic acid A 2-amino-5-methylpyridine B Diazotization & Bromination (NaNO2, HBr, Br2) A->B C 2-bromo-5-methylpyridine B->C D Oxidation (KMnO4) C->D E 6-bromonicotinic acid D->E

Caption: Synthesis of 6-bromonicotinic acid.

Synthesis of this compound A 6-bromonicotinic acid B Chlorination at 4-position A->B C 6-bromo-4-chloronicotinic acid B->C D Esterification (Methanol, H2SO4) C->D E This compound D->E

Caption: Final steps to the target molecule.

Conclusion

This technical guide has outlined a viable synthetic pathway for the preparation of this compound, a crucial intermediate in pharmaceutical research and development. By providing detailed experimental protocols and summarizing key quantitative data, this document serves as a valuable resource for scientists and researchers in the field. The presented synthesis, starting from readily available materials, offers a practical approach for obtaining this important building block. Further optimization of the chlorination step may be necessary to achieve higher overall yields.

References

An In-depth Technical Guide to the Structural Analysis of Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromo-4-chloronicotinate is a halogenated pyridine derivative with potential therapeutic applications as an inhibitor of Tumor Necrosis Factor α (TNFα) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This technical guide provides a comprehensive overview of its structural analysis, drawing from available data and established analytical techniques. While specific experimental data for this compound is not widely available in public databases, this guide outlines the expected structural characteristics and provides detailed experimental protocols for its synthesis, purification, and comprehensive structural elucidation. Furthermore, it details the signaling pathways of its biological targets, TNFα and IRAK4, and presents methodologies for assessing its inhibitory activity.

Introduction

This compound, with the chemical formula C₇H₅BrClNO₂, is a substituted pyridine compound that has garnered interest in medicinal chemistry due to its potential as an inhibitor of key inflammatory mediators.[1] Specifically, it has been identified as a potential inhibitor of TNFα and IRAK4, both of which are critical players in inflammatory and immune responses. Understanding the precise three-dimensional structure and physicochemical properties of this molecule is paramount for structure-activity relationship (SAR) studies, lead optimization, and overall drug development efforts. This guide serves as a technical resource for researchers, providing a framework for the structural and functional characterization of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₅BrClNO₂[2]
Molecular Weight 250.48 g/mol [2]
CAS Number 1256789-73-7[1]
Appearance Solid
Melting Point 68-71 °CSigma-Aldrich
Boiling Point 301.9 ± 37.0 °C at 760 mmHgSigma-Aldrich
IUPAC Name methyl 6-bromo-4-chloropyridine-3-carboxylate

Structural Analysis

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, providing accurate bond lengths, bond angles, and torsion angles.

Expected Structural Features:

  • The pyridine ring is expected to be planar.

  • The substituents (bromo, chloro, and methyl carboxylate groups) will be attached to the pyridine ring.

  • The crystal packing will likely be influenced by intermolecular interactions such as halogen bonding and π-stacking.

Experimental Protocol for Single-Crystal X-ray Diffraction:

A general protocol for obtaining the crystal structure of a small organic molecule like this compound is as follows:

  • Crystal Growth: Suitable single crystals can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

  • Data Collection: A selected single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

  • Data Visualization and Analysis: The final refined structure is visualized using software like OLEX2, and the geometric parameters (bond lengths, angles, etc.) are analyzed.

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the connectivity and electronic environment of atoms within the molecule.

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Features:

  • Two signals in the aromatic region corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling patterns will be indicative of their positions relative to the substituents.

  • A singlet in the upfield region corresponding to the methyl protons of the ester group.

Expected ¹³C NMR Spectral Features:

  • Signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached halogens and the ester group.

  • A signal for the carbonyl carbon of the ester group, typically in the downfield region (around 160-170 ppm).

  • A signal for the methyl carbon of the ester group, in the upfield region.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for both ¹H and ¹³C acquisitions. 2D NMR experiments like COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. The chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Spectral Features:

  • A strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹.

  • C-O stretching vibrations of the ester group in the 1250-1300 cm⁻¹ region.

  • C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

  • C-H stretching vibrations of the aromatic ring and the methyl group.

  • C-Cl and C-Br stretching vibrations at lower wavenumbers.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The IR spectrum can be recorded using a KBr pellet method or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Expected Mass Spectral Features:

  • The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (250.48 g/mol ).

  • Isotope peaks for bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) will be observed for the molecular ion and any fragment containing these halogens.

  • Fragmentation peaks corresponding to the loss of the methoxy group (-OCH₃), the carbonyl group (-CO), or the entire ester group.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify the fragmentation patterns.

Synthesis and Purification

Synthesis_Workflow Start Starting Material (e.g., a substituted hydroxynicotinic acid) Step1 Chlorination Start->Step1 e.g., POCl₃ Step2 Bromination Step1->Step2 e.g., NBS Step3 Esterification Step2->Step3 Methanol, Acid catalyst Purification Purification (e.g., Column Chromatography) Step3->Purification Product This compound Purification->Product

Caption: A potential synthetic workflow for this compound.

General Experimental Protocol for Synthesis and Purification:

  • Synthesis: The synthesis would likely involve a multi-step process starting from a commercially available substituted nicotinic acid. The order of chlorination, bromination, and esterification would need to be optimized to achieve the desired regioselectivity and yield.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After completion of the reaction, the reaction mixture is typically quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Biological Activity and Signaling Pathways

This compound has been identified as a potential inhibitor of TNFα and IRAK4, both of which are key targets in inflammatory diseases.

TNFα Signaling Pathway

TNFα is a pro-inflammatory cytokine that binds to its receptors (TNFR1 and TNFR2), initiating downstream signaling cascades that lead to the activation of transcription factors like NF-κB and AP-1. These transcription factors then induce the expression of various pro-inflammatory genes.

TNFa_Signaling TNFa TNFα TNFR TNFR1/2 TNFa->TNFR ComplexI Complex I (TRADD, TRAF2, RIPK1) TNFR->ComplexI IKK IKK Complex ComplexI->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Inhibitor This compound Inhibitor->TNFa Inhibition

Caption: Simplified TNFα signaling pathway leading to inflammation.

IRAK4 Signaling Pathway

IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex and becomes activated, leading to the downstream activation of NF-κB and MAP kinases, which in turn drive the production of inflammatory cytokines.

IRAK4_Signaling Ligand LPS / IL-1 Receptor TLR / IL-1R Ligand->Receptor MyD88 MyD88 Receptor->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB AP1 AP-1 MAPK->AP1 Nucleus Nucleus NFkB->Nucleus AP1->Nucleus Cytokines Inflammatory Cytokines Nucleus->Cytokines Inhibitor This compound Inhibitor->IRAK4 Inhibition

Caption: Simplified IRAK4 signaling pathway.

Experimental Protocols for Biological Activity Assessment

A common method to assess the inhibition of TNFα is to measure its production from stimulated immune cells, such as peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

  • Cell Culture: Culture the cells in an appropriate medium.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a defined period.

  • Stimulation: Stimulate the cells with a known TNFα inducer, such as lipopolysaccharide (LPS).

  • Cytokine Measurement: After an incubation period, collect the cell supernatant and measure the concentration of TNFα using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of TNFα inhibition for each concentration of the compound and determine the IC₅₀ value.

The inhibitory activity against IRAK4 can be determined using a biochemical kinase assay.

  • Assay Setup: In a microplate, add the IRAK4 enzyme, a suitable substrate (e.g., a peptide), and various concentrations of this compound.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Detection: After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).[3]

  • Data Analysis: Calculate the percentage of IRAK4 inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound presents an interesting scaffold for the development of novel anti-inflammatory agents targeting the TNFα and IRAK4 pathways. This technical guide provides a comprehensive framework for its structural and functional characterization. While specific experimental data for this compound remains to be published in detail, the outlined protocols and expected analytical outcomes offer a solid foundation for researchers to undertake a thorough investigation of this promising molecule. Further studies are warranted to fully elucidate its structural features and validate its biological activity, which will be crucial for advancing its potential as a therapeutic candidate.

References

The Promising Potential of Methyl 6-bromo-4-chloronicotinate in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromo-4-chloronicotinate, a halogenated pyridine derivative, is emerging as a valuable building block in medicinal chemistry. This in-depth technical guide explores the potential applications of this compound, with a primary focus on its role as a precursor for the synthesis of potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Both TNF-α and IRAK4 are critical mediators in inflammatory signaling pathways, making them key targets for the development of novel therapeutics for a range of autoimmune and inflammatory diseases. This guide provides a comprehensive overview of the available data, including its chemical properties, and potential synthetic routes, and details experimental protocols for reactions involving this compound.

Introduction

This compound (CAS No. 1256789-73-7) is a substituted methyl nicotinate with the molecular formula C₇H₅BrClNO₂ and a molecular weight of 250.48 g/mol .[1][2][3] Its structure, featuring both bromo and chloro substituents on the pyridine ring, offers multiple reaction sites for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. The strategic placement of these halogens allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, providing a versatile platform for the generation of complex molecules with potential therapeutic applications.

Recent interest in this compound has been driven by its potential as a key intermediate in the development of inhibitors for two crucial targets in immunology: TNF-α and IRAK4.[2] Chronic inflammation is a hallmark of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. By targeting key nodes in the inflammatory signaling cascade, such as TNF-α and IRAK4, it is possible to modulate the immune response and ameliorate disease symptoms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1256789-73-7[1][2][3]
Molecular Formula C₇H₅BrClNO₂[1][2][3]
Molecular Weight 250.48 g/mol [1][2][3]
IUPAC Name This compound[4]
SMILES COC(=O)c1cnc(Br)cc1Cl[4]
InChI InChI=1S/C7H5BrClNO2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3[4]

Potential Applications in Drug Discovery

The primary therapeutic potential of this compound lies in its utility as a scaffold for the synthesis of kinase inhibitors, particularly targeting the inflammatory signaling pathways.

Inhibition of Tumor Necrosis Factor-alpha (TNF-α)

TNF-α is a pro-inflammatory cytokine that plays a central role in the pathogenesis of a wide range of inflammatory diseases. While the direct inhibitory activity of this compound on TNF-α has not been explicitly detailed in publicly available literature, its chemical structure is analogous to precursors used in the synthesis of other small molecule TNF-α inhibitors. The pyridine core, substituted with halogens, provides a template for the introduction of various functional groups that can interact with the TNF-α protein.

Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a serine/threonine kinase that is a critical component of the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. These pathways are essential for the innate immune response, and their dysregulation is implicated in various inflammatory and autoimmune disorders. The utility of this compound as a precursor for IRAK4 inhibitors is supported by patent literature. For instance, the hydrolysis of this compound to its corresponding carboxylic acid is a key step in the synthesis of pyrrolo[1,2-b]pyridazine derivatives, which have been investigated as IRAK4 inhibitors.[1]

Synthetic and Experimental Protocols

A documented experimental protocol involving this compound is its hydrolysis to 6-bromo-4-chloronicotinic acid, as described in US Patent 11,535,622 B2.[1]

Experimental Protocol: Hydrolysis of this compound [1]

  • Reaction: To a solution of this compound (15 g, 59.89 mmol) in methanol (240 mL) was added lithium hydroxide (2.93 g, 119.77 mmol) in water (68 mL).

  • Reaction Conditions: The solution was heated to 43° C. overnight and subsequently cooled to room temperature.

  • Work-up: Aqueous hydrochloric acid (1M, 120 mL) was added and volatiles were removed in vacuo. The resulting slurry was filtered and washed with H₂O to provide 6-bromo-4-chloronicotinic acid.

This protocol demonstrates a straightforward and scalable method for the conversion of the methyl ester to the corresponding carboxylic acid, which can then be used in subsequent synthetic steps for the elaboration of more complex molecules.

Signaling Pathways and Experimental Workflows

The potential of this compound as a precursor for TNF-α and IRAK4 inhibitors places it at the heart of key inflammatory signaling pathways.

IRAK4 Signaling Pathway

IRAK4 is a critical upstream kinase in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates downstream targets, including IRAK1, leading to the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory genes.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes Methyl_6_bromo_4_chloronicotinate This compound (Precursor) IRAK4_Inhibitor IRAK4 Inhibitor Methyl_6_bromo_4_chloronicotinate->IRAK4_Inhibitor IRAK4_Inhibitor->IRAK4 Experimental_Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Validation Start This compound Synthesis Chemical Synthesis of Compound Library Start->Synthesis Biochemical_Assay Biochemical Assay (e.g., IRAK4 Kinase Assay) Synthesis->Biochemical_Assay Cellular_Assay Cell-Based Assay (e.g., Cytokine Release Assay) Biochemical_Assay->Cellular_Assay Hit Identification SAR Structure-Activity Relationship (SAR) Studies Cellular_Assay->SAR ADMET ADMET Profiling SAR->ADMET Animal_Models Animal Models of Inflammatory Disease ADMET->Animal_Models Lead Candidate

References

An In-Depth Technical Guide to the Reactivity of the Pyridine Ring in Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the pyridine ring in Methyl 6-bromo-4-chloronicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. The presence of two distinct halogen substituents at positions activated by the ring nitrogen and the ester functionality imparts a rich and selective reactivity profile to this molecule. This document details the key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing experimental protocols and quantitative data where available.

Core Reactivity Principles: A Dichotomy of Halogen Reactivity

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the methyl nicotinate group. This electronic characteristic governs the two primary modes of reactivity: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

A critical aspect of this molecule's chemistry is the differential reactivity of the bromine and chlorine substituents. The position of these halogens—C6 for bromine (alpha to the nitrogen) and C4 for chlorine (gamma to the nitrogen)—leads to a predictable regioselectivity in many reactions.

Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki, Sonogashira, and Stille couplings, the C-Br bond at the 6-position is generally more reactive than the C-Cl bond at the 4-position. This is attributed to the lower bond dissociation energy of the C-Br bond and the favorable oxidative addition of palladium(0) to this site, which is alpha to the pyridine nitrogen.

Nucleophilic Aromatic Substitution (SNAr): The C4 position, being para to the electron-withdrawing ester group and gamma to the ring nitrogen, is highly activated towards nucleophilic attack. The chlorine at this position serves as a good leaving group, facilitating substitution by a variety of nucleophiles, particularly amines.

Below is a diagram illustrating the primary reaction pathways for this compound.

Reactivity_of_Methyl_6-bromo-4-chloronicotinate Primary Reaction Pathways start This compound suzuki Suzuki Coupling (C6 Position) start->suzuki Pd Catalyst, Boronic Acid, Base sonogashira Sonogashira Coupling (C6 Position) start->sonogashira Pd/Cu Catalysts, Alkyne, Base snar Nucleophilic Aromatic Substitution (C4 Position) start->snar Nucleophile, Base product_suzuki Methyl 6-aryl-4-chloronicotinate suzuki->product_suzuki product_sonogashira Methyl 6-alkynyl-4-chloronicotinate sonogashira->product_sonogashira product_snar Methyl 6-bromo-4-(nucleophile)nicotinate snar->product_snar

Figure 1: A diagram illustrating the primary reaction pathways for this compound.

Nucleophilic Aromatic Substitution at the C4 Position

The chlorine atom at the C4 position of this compound is susceptible to displacement by nucleophiles through an SNAr mechanism. This reaction is particularly efficient with amine nucleophiles and is a key step in the synthesis of various biologically active molecules, including kinase inhibitors.

Quantitative Data for Nucleophilic Aromatic Substitution
NucleophileProductReaction ConditionsYield (%)Reference
3-amino-4-methylphenolMethyl 6-bromo-4-(3-amino-4-methylphenoxy)nicotinateK2CO3, DMA, 140 °C, 16 h85Patent US-9751837-B2
Experimental Protocol: Synthesis of Methyl 6-bromo-4-(3-amino-4-methylphenoxy)nicotinate

This protocol is adapted from a procedure described for a closely related substrate in patent US-9751837-B2.

Materials:

  • This compound

  • 3-amino-4-methylphenol

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylacetamide (DMA)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 3-amino-4-methylphenol (1.0 eq) in DMA is added potassium carbonate (2.0 eq).

  • This compound (1.0 eq) is added to the mixture.

  • The reaction mixture is heated to 140 °C and stirred for 16 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and then brine.

  • The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford the desired product.

The workflow for this nucleophilic aromatic substitution is depicted below.

SNAr_Workflow Workflow for Nucleophilic Aromatic Substitution start Combine Reactants: - this compound - 3-amino-4-methylphenol - K2CO3 - DMA reaction Heat to 140 °C Stir for 16 hours start->reaction workup Work-up: - Cool to RT - Dilute with Ethyl Acetate - Wash with Water and Brine reaction->workup purification Purification: - Dry over MgSO4 - Filter and Concentrate - Flash Chromatography workup->purification product Product: Methyl 6-bromo-4-(3-amino-4-methylphenoxy)nicotinate purification->product

Figure 2: A generalized workflow for the nucleophilic aromatic substitution reaction.

Palladium-Catalyzed Cross-Coupling Reactions at the C6 Position

The C6-bromo position is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While specific data for this compound is limited in the surveyed literature, the principles of regioselectivity are well-established for dihalogenated pyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an organoboron compound with an aryl halide. For this compound, this reaction is expected to occur selectively at the C6-bromo position.

Expected Reaction: this compound + Arylboronic acid → Methyl 6-aryl-4-chloronicotinate

General Experimental Protocol for Suzuki-Miyaura Coupling (Representative):

This protocol is a general representation for the Suzuki coupling of a bromo-substituted pyridine.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • To a degassed solution of this compound (1.0 eq) in a suitable solvent system (e.g., dioxane/water), add the arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water.

  • The organic layer is dried, concentrated, and the product is purified by chromatography.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, and is expected to be selective for the C6-bromo position of the target molecule.[1]

Expected Reaction: this compound + Terminal alkyne → Methyl 6-alkynyl-4-chloronicotinate

General Experimental Protocol for Sonogashira Coupling (Representative):

This protocol is a general representation for the Sonogashira coupling of a bromo-substituted pyridine.

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Copper(I) iodide (CuI, 2.5 mol%)

  • Base (e.g., Triethylamine or Diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in a degassed solvent, add the palladium catalyst, copper(I) iodide, and the terminal alkyne.

  • The base is then added, and the reaction is stirred at room temperature or with gentle heating until completion.

  • The reaction mixture is then worked up by dilution with an organic solvent and washing with aqueous ammonium chloride and brine.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions is outlined below.

Palladium_Catalytic_Cycle General Catalytic Cycle for Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

References

Methyl 6-bromo-4-chloronicotinate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 6-bromo-4-chloronicotinate is a halogenated pyridine derivative that serves as a versatile heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a methyl ester and two distinct halide substituents (bromo and chloro) at positions amenable to selective functionalization, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthetic applications, and relevance in the development of targeted therapeutics, particularly inhibitors of key signaling pathways.

Physicochemical Properties

This compound is typically supplied as a solid. Its key properties are summarized below, compiled from various commercial suppliers.

PropertyValueCitations
CAS Number 1256789-73-7[1][2][3][4]
Molecular Formula C₇H₅BrClNO₂[3][4]
Molecular Weight 250.48 g/mol [3][4]
Physical Form Solid[2][5]
Melting Point 68-71 °C[2]
Boiling Point 301.9 ± 37.0 °C at 760 mmHg[2]
Purity Typically ≥95%[2][4][5]
IUPAC Name This compound[2][5]
InChI Key ZEASAUSJELNJFI-UHFFFAOYSA-N[2][5]
Storage Temperature Room temperature or inert atmosphere, 2-8°C[2][5]
Commercial Availability

This compound is commercially available from a range of chemical suppliers specializing in research chemicals and building blocks for synthesis. The compound is offered in various quantities, from milligrams to grams, catering to both academic research and process development needs. Researchers should always verify product specifications by requesting a Certificate of Analysis (CoA) from the supplier.

SupplierNotes
Sigma-Aldrich (Merck)Listed with purity specifications and physicochemical data.[2][5]
Ambeed, Inc.Provides purity data and safety information.[5]
ChemScene LLCListed as a preferred partner on some platforms.[2]
ParchemSupplies a range of specialty chemicals.[6]
Bide Pharmatech Ltd.A global supplier of pharmaceutical intermediates.[1]
Wuxi KaideRui Pharmaceutical Technology Co.Manufacturer and supplier based in China.[1]
Jiaxing Richmol Biological Technology LimitedLists the compound among its pyridine products.[1]
LGC Standards (TRC)Offers the compound in various exact-weight packaging options.[7]

Applications in Drug Discovery

The utility of this compound lies in its capacity to undergo selective cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings. The differential reactivity of the C-Br and C-Cl bonds allows for sequential, site-specific introduction of various substituents, enabling the construction of diverse compound libraries.

This building block is particularly noted for its use in the synthesis of inhibitors targeting key proteins in inflammatory signaling pathways, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4]

Workflow for Procurement and Utilization

The process of acquiring and using a chemical intermediate like this compound in a research setting follows a structured workflow to ensure quality and experimental success.

G cluster_0 Phase 1: Sourcing & QC cluster_1 Phase 2: Synthetic Application A Identify Need (e.g., for IRAK4 inhibitor synthesis) B Search Commercial Databases (CAS 1256789-73-7) A->B C Select Supplier & Request CoA B->C D Procure Compound C->D E Internal QC Check (e.g., NMR, LC-MS) D->E F Reaction Design (e.g., Suzuki Coupling) E->F Proceed if purity is confirmed G Perform Synthesis F->G H Purification & Characterization G->H I Biological Screening H->I G TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1/2 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NEMO IKK Complex (NEMO, IKKα/β) TRAF6->NEMO NFkB NF-κB Activation NEMO->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines Gene Transcription Inhibitor Inhibitor derived from This compound Inhibitor->IRAK4 G cluster_conditions Reaction Conditions r1 This compound cond 1. Pd Catalyst (e.g., Pd(PPh₃)₄) 2. Base (e.g., K₂CO₃) 3. Solvent (e.g., Dioxane/H₂O) 4. Heat (80-100 °C) plus1 + r2 Ar-B(OH)₂ (Arylboronic Acid) p1 Methyl 6-aryl-4-chloronicotinate cond->p1 Suzuki-Miyaura Coupling

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.[1][3][5]

Methyl 6-bromo-4-chloronicotinate is a dihalogenated pyridine derivative that presents an interesting substrate for selective Suzuki coupling. The differential reactivity of the C-Br and C-Cl bonds (generally C-Br is more reactive than C-Cl in palladium-catalyzed cross-couplings) allows for regioselective functionalization. This enables the stepwise introduction of different aryl or heteroaryl groups, providing a pathway to complex molecular architectures. These application notes provide an overview of generalized protocols for the selective Suzuki coupling at the 6-position (C-Br) of this compound.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[3][6][7] The fundamental steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound), forming a Pd(II) complex.[3][6][7]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide.[3][6][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][6][7]

The general scheme for the selective Suzuki coupling of this compound is as follows:

Suzuki_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Product R1 This compound Catalyst Pd Catalyst plus1 + R2 Ar-B(OH)2 (Arylboronic acid) P1 Methyl 4-chloro-6-aryl-nicotinate Catalyst->P1 Base Base Solvent Solvent

Caption: General reaction scheme for the Suzuki coupling.

Experimental Protocols

Below are generalized protocols for the Suzuki coupling of this compound with an arylboronic acid. These protocols are based on conditions reported for similar substrates and should be optimized for specific arylboronic acids.

Protocol 1: General Conditions with Pd(PPh₃)₄

This protocol uses a common and commercially available palladium catalyst.

  • Reagent Preparation:

    • To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as K₃PO₄ (2.0-3.0 equiv).[8][9]

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically at a loading of 2-5 mol%.[8][9]

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

    • Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O or toluene/H₂O (e.g., in a 4:1 or 5:1 ratio).[8][9][10]

  • Reaction Execution:

    • Heat the reaction mixture to a temperature between 80-100°C.

    • Stir the reaction for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired methyl 4-chloro-6-aryl-nicotinate.

Protocol 2: Optimized Conditions with a More Active Catalyst System

This protocol employs a more active catalyst system, which may be beneficial for less reactive coupling partners or to achieve higher yields.

  • Reagent Preparation:

    • In a reaction vessel, combine this compound (1.0 equiv) and the arylboronic acid (1.1-1.2 equiv).

    • Add a palladium source such as Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos or P(tBu)₃ (2-4 mol%).[11]

    • Add a base, for example, K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).[10]

  • Reaction Setup:

    • Seal the vessel and purge with an inert gas.

    • Add a degassed anhydrous solvent such as 1,4-dioxane or toluene.

  • Reaction Execution:

    • Heat the mixture to 80-110°C.

    • Stir for 2-12 hours, monitoring for completion.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Experimental_Workflow A 1. Reagent Preparation - Add this compound,  arylboronic acid, base, and catalyst to flask. B 2. Inert Atmosphere - Evacuate and backfill with Ar/N2. A->B C 3. Solvent Addition - Add degassed solvent. B->C D 4. Reaction - Heat and stir for specified time. - Monitor progress (TLC/LC-MS). C->D E 5. Work-up - Cool, dilute, wash with H2O and brine. D->E F 6. Isolation - Dry, filter, and concentrate organic layer. E->F G 7. Purification - Column chromatography. F->G H Final Product Methyl 4-chloro-6-aryl-nicotinate G->H

Caption: General experimental workflow for Suzuki coupling.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions used for Suzuki coupling of similar halogenated heterocycles, which can serve as a starting point for the optimization of the reaction with this compound.

ParameterCondition Set 1Condition Set 2Condition Set 3
Substrate Halogenated Pyrimidine[8][9]Halogenated Pyridine[12]Aryl Halide[10]
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / FcPPh₂Pd(OAc)₂ / PCy₃·HBF₄
Catalyst Loading 5 mol%[8][9]1 mol% Pd₂(dba)₃, 6 mol% Ligand[12]0.2 mol% Pd(OAc)₂, 0.4 mol% Ligand[10]
Base K₃PO₄[8][9]K₃PO₄[12]Cs₂CO₃[10]
Solvent 1,4-Dioxane/H₂O[8][9]Dioxane/H₂O (2:1)[12]Toluene/H₂O (10:1)[10]
Temperature 70-80°C[8]100°C[12]80°C[10]
Reaction Time 18-22 h[8]18-20 h[12]2 h[10]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the catalyst loading, trying a different ligand, or using a stronger base like Cs₂CO₃. The reaction temperature and time can also be optimized.[1][13]

  • Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is usually sufficient. Protodeboronation (loss of the boronic acid group) can occur, especially with prolonged reaction times or at high temperatures.[14]

  • No Reaction: Ensure the catalyst is active and the reaction is under an inert atmosphere. The solvent must be properly degassed to remove oxygen, which can deactivate the catalyst.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle center pd0 Pd(0)L2 pd_complex1 R1-Pd(II)L2-X pd0->pd_complex1 R1-X pd_add Oxidative Addition pd_complex2 R1-Pd(II)L2-R2 pd_complex1->pd_complex2 R2-B(OH)2 + Base transmetal Transmetalation pd_complex2->pd0 R1-R2 reduct_elim Reductive Elimination product R1-R2 react1 R1-X react2 [R2-B(OH)3]- base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent motifs in a vast array of pharmaceutical agents.[2] The reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base provides a powerful tool for molecular construction.[3]

This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of methyl 6-bromo-4-chloronicotinate. This substrate presents an interesting challenge due to the presence of two distinct halogen substituents on the pyridine ring. The inherent difference in reactivity between the bromo and chloro groups allows for a regioselective mono-amination, preferentially functionalizing the more reactive C-Br bond.[4] This selective transformation provides a valuable intermediate, methyl 4-chloro-6-aminonicotinate, which can be further functionalized at the chloro position in subsequent reactions, opening avenues for the synthesis of diverse compound libraries.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) of this compound to form a Pd(II) complex. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, oxidative addition occurs selectively at the 6-position.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the methyl 4-chloro-6-aminonicotinate product and regenerating the active Pd(0) catalyst.[3]

The choice of a bulky, electron-rich phosphine ligand is crucial for the success of the reaction. The ligand stabilizes the palladium catalyst, promotes the rates of both oxidative addition and reductive elimination, and prevents catalyst decomposition.[5]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative reaction conditions for the selective mono-amination of this compound with various amines. The data is based on established principles for the amination of dihalopyridines and related substrates. Yields are reported for the isolated product after purification.

AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285-95
n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101680-90
AnilinePd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2.0)Toluene1001875-85
PiperidinePd(OAc)₂ (2)DavePhos (4)LHMDS (1.5)THF801288-96
BenzylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001482-92

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

General Procedure for the Selective Buchwald-Hartwig Amination

This protocol describes a general method for the selective mono-amination of this compound at the 6-position.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the palladium catalyst, the phosphine ligand, and the base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the Schlenk tube with inert gas three times. Add the anhydrous, degassed solvent via syringe. Finally, add the amine to the reaction mixture via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-chloro-6-aminonicotinate derivative.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment.

  • Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido Base Amido->Pd0 Reductive Elimination Product Product Amido->Product Ar-NR₂ Workflow start Start setup Reaction Setup (Substrate, Catalyst, Ligand, Base) start->setup reagents Add Solvent and Amine setup->reagents reaction Heat and Stir (80-110 °C) reagents->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Work-up (Dilution, Filtration) monitor->workup Reaction Complete extraction Extraction (Wash with H₂O, Brine) workup->extraction purification Purification (Column Chromatography) extraction->purification end Final Product purification->end Regioselectivity substrate This compound C6-Br C4-Cl catalyst Pd(0) Catalyst + Ligand substrate:c6->catalyst Preferential Oxidative Addition no_reaction No Reaction at C4-Cl substrate:c4->no_reaction product Methyl 6-amino-4-chloronicotinate C6-NR₂ C4-Cl catalyst->product:c6 Amine Coupling

References

Application Notes and Protocols for Sonogashira Coupling of Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective Sonogashira coupling of Methyl 6-bromo-4-chloronicotinate with terminal alkynes. The inherent reactivity difference between the C-Br and C-Cl bonds allows for a chemoselective reaction at the 6-position, yielding valuable methyl 4-chloro-6-alkynylnicotinate derivatives, which are versatile intermediates in medicinal chemistry and materials science.

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] For dihalogenated substrates such as this compound, the selectivity of the coupling is governed by the relative reactivity of the carbon-halogen bonds. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This differential reactivity enables the selective functionalization of the more reactive C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt. Reductive elimination from the resulting palladium(II) complex yields the desired alkynylated product and regenerates the active palladium(0) catalyst. The reaction is typically carried out in the presence of an amine base, which serves to neutralize the hydrogen halide byproduct and can also act as a solvent.

G cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Reductive_Elimination Reductive Elimination Ar-C≡CR Product (Methyl 4-chloro-6-alkynylnicotinate) R-C≡CH Terminal Alkyne Cu(I) Cu(I) Source (e.g., CuI) Base Base (e.g., Et3N) Deprotonation Deprotonation R-C≡CCu Copper Acetylide R-C≡CCu->Transmetalation

Experimental Protocols

This section provides a representative protocol for the Sonogashira coupling of this compound with a terminal alkyne, such as phenylacetylene. This protocol is based on general procedures for similar substrates and may require optimization for specific alkynes and scales.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Terminal Alkyne (e.g., Phenylacetylene)≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)99%Commercially Available
Copper(I) iodide (CuI)≥98%Commercially Available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Ethyl acetateACS GradeCommercially Available
Saturated aqueous ammonium chloride (NH₄Cl)Prepared in-house
Brine (saturated NaCl solution)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available
Inert gas (Argon or Nitrogen)High purity
Reaction Setup and Procedure

G start Start reagents Combine this compound, Pd(PPh₃)₄, and CuI in a Schlenk flask. start->reagents atmosphere Evacuate and backfill with inert gas (3x). reagents->atmosphere solvent_base Add anhydrous THF and Et₃N via syringe. atmosphere->solvent_base alkyne Add terminal alkyne dropwise at room temperature. solvent_base->alkyne stir Stir at room temperature for 16-24 hours. alkyne->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor workup Quench with saturated NH₄Cl solution. monitor->workup extraction Extract with ethyl acetate (3x). workup->extraction wash Wash combined organic layers with brine. extraction->wash dry Dry over anhydrous Na₂SO₄. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify product Obtain Methyl 4-chloro-6-alkynylnicotinate purify->product

Detailed Steps:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq), and copper(I) iodide (0.06-0.10 eq).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (2.0-3.0 eq) via syringe.

  • Add the terminal alkyne (1.1-1.2 eq) dropwise to the reaction mixture at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Sonogashira coupling of this compound with various terminal alkynes. The yields are representative and may vary depending on the specific alkyne and reaction conditions.

AlkynePd Catalyst (mol%)CuI (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
Phenylacetylene36Et₃N (2.0)THFRT1685-95
4-Ethynylanisole36Et₃N (2.0)THFRT1880-90
1-Hexyne510Et₃N (2.5)THF/DMF502470-80
Trimethylsilylacetylene36Et₃N (2.0)THFRT1690-98
3-Ethynylpyridine48Et₃N (2.2)THF402075-85
Characterization Data (Hypothetical for Methyl 4-chloro-6-(phenylethynyl)nicotinate)
  • ¹H NMR (400 MHz, CDCl₃) δ: 8.75 (s, 1H), 7.65-7.60 (m, 2H), 7.58 (s, 1H), 7.45-7.40 (m, 3H), 3.95 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 165.2, 151.8, 149.5, 146.2, 132.0, 130.2, 128.8, 122.5, 121.8, 118.9, 94.5, 87.8, 53.1.

  • HRMS (ESI): Calculated for C₁₅H₁₀ClNO₂ [M+H]⁺: 284.0422, Found: 284.0420.

Safety Precautions
  • Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. It should be handled in a fume hood.

  • Reactions under an inert atmosphere should be performed using appropriate Schlenk line techniques.

These protocols and application notes provide a comprehensive guide for the successful synthesis of methyl 4-chloro-6-alkynylnicotinates via a selective Sonogashira coupling reaction. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired scale.

References

Synthesis of Biaryl Compounds Using Methyl 6-bromo-4-chloronicotinate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry, as the biaryl motif is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the construction of these carbon-carbon bonds. This document provides detailed application notes and protocols for the use of Methyl 6-bromo-4-chloronicotinate as a key building block in the synthesis of biaryl compounds. The presence of two distinct halogen atoms on the pyridine ring, a bromine at the 6-position and a chlorine at the 4-position, allows for selective functionalization, making this reagent a valuable tool for creating diverse molecular architectures.

Reaction Principle: Site-Selective Suzuki-Miyaura Coupling

The differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is a well-established principle, with the general order of reactivity being I > Br > OTf > Cl.[1][2] This reactivity difference allows for the site-selective arylation of this compound. The more reactive C-Br bond at the 6-position undergoes oxidative addition to the palladium(0) catalyst at a much faster rate than the C-Cl bond at the 4-position. This chemoselectivity enables the synthesis of 6-aryl-4-chloronicotinate derivatives, which can then be subjected to a second coupling reaction at the 4-position if desired, providing a stepwise route to unsymmetrically substituted biarylpyridine compounds.

The catalytic cycle for the Suzuki-Miyaura coupling is depicted below. It involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle A Pd(0)Ln B Ar-Pd(II)Ln-X A->B Oxidative Addition Product Ar-Ar' (Biaryl Product) C Ar-Pd(II)Ln-Ar' B->C Transmetalation C->A Reductive Elimination ArX Ar-X (Methyl 6-bromo- 4-chloronicotinate) ArB Ar'-B(OR)2 (Arylboronic Acid) Base Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

Biaryl nicotinic acid derivatives are of significant interest in drug discovery due to their presence in a variety of biologically active compounds. For instance, biaryl anthranilides have been identified as potent agonists for the high-affinity niacin receptor GPR109A, which is a target for treating dyslipidemia.[4] Furthermore, biaryl amide derivatives are being explored as agonists for the RORγt receptor for cancer immunotherapy.[5]

Specifically, biaryl compounds derived from this compound are valuable intermediates in the synthesis of inhibitors for key therapeutic targets. For example, this starting material can be utilized in the synthesis of inhibitors of Tumor Necrosis Factor alpha (TNFα) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), both of which are implicated in inflammatory diseases.[6]

Experimental Protocols

The following protocols provide a general framework for the site-selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 6-aryl-4-chloronicotinate.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times and potentially improved yields, microwave-assisted synthesis can be employed.[7]

Materials:

  • Same as Protocol 1

  • Microwave-safe reaction vial with a stir bar

Procedure:

  • In a microwave-safe reaction vial, combine this compound, the arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After cooling, work up and purify the product as described in Protocol 1.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and yields for the selective Suzuki-Miyaura coupling at the C-Br position of substrates analogous to this compound. This data serves as a guide for expected outcomes and for the optimization of reactions with the target molecule.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane8018-22Good
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane8018-22Good
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane8018-22Moderate to Good
43-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane8018-22Moderate to Good

Data is based on the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids, which serves as a close analogue for the reactivity of this compound.[6]

Experimental Workflow and Signaling Pathway Diagrams

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Reactants: - this compound - Arylboronic Acid - Base Catalyst Add Catalyst System: - Palladium Source - Ligand (optional) Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (N2 or Ar) Solvent->Inert Heat Heat to Reaction Temperature (Conventional or Microwave) Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction & Extract Monitor->Quench Dry Dry & Concentrate Quench->Dry Purify Purify by Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Figure 2: General experimental workflow for the synthesis of biaryl compounds.

Signaling_Pathway cluster_pathway Inflammatory Signaling Pathway cluster_inhibition Ligand Pro-inflammatory Stimulus Receptor Toll-like Receptor (TLR) / Interleukin-1 Receptor (IL-1R) Ligand->Receptor MyD88 MyD88 Receptor->MyD88 IRAK4 IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 MyD88->IRAK4 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB TNFa TNF-α (Pro-inflammatory Cytokine) NFkB->TNFa Inhibitor Biaryl Nicotinate Derivative (Potential Inhibitor) Inhibitor->IRAK4 Inhibition Inhibitor->TNFa Inhibition

References

Application Notes and Protocols for the Preparation of Substituted Nicotinic Acids from Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the synthesis of substituted nicotinic acid derivatives, valuable scaffolds in medicinal chemistry, utilizing Methyl 6-bromo-4-chloronicotinate as a versatile starting material. The protocols focus on palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—to achieve selective functionalization at the C6 and C4 positions of the pyridine ring. A final hydrolysis step to yield the target nicotinic acids is also described.

Introduction

Substituted nicotinic acids are crucial structural motifs found in a wide array of pharmaceuticals and biologically active compounds. The strategic functionalization of the pyridine ring allows for the fine-tuning of molecular properties, making them key targets in drug discovery. This compound is an excellent starting material for this purpose, featuring two distinct reactive sites for sequential and selective modification. The differential reactivity of the C6-Br and C4-Cl bonds under palladium-catalyzed conditions enables a controlled, stepwise introduction of various substituents.[1][2] This guide outlines reliable protocols for these transformations and the subsequent hydrolysis to the desired carboxylic acids.

Strategic Overview: Regioselective Functionalization

The synthetic strategy hinges on the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions.[1][2] This allows for the initial selective functionalization at the C6 position, leaving the C4-chloro substituent intact for a subsequent, potentially different, coupling reaction. The final step involves the hydrolysis of the methyl ester to the corresponding nicotinic acid.

G start This compound c6_coupling C6-Position Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) start->c6_coupling c6_intermediate Methyl 6-substituted-4-chloronicotinate c6_coupling->c6_intermediate c4_coupling C4-Position Coupling (e.g., Suzuki) c6_intermediate->c4_coupling c4_intermediate Methyl 4,6-disubstituted nicotinate c4_coupling->c4_intermediate hydrolysis Ester Hydrolysis c4_intermediate->hydrolysis product Substituted Nicotinic Acid hydrolysis->product

Caption: Overall synthetic strategy for disubstituted nicotinic acids.

Palladium-Catalyzed Cross-Coupling: A General Mechanism

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[3] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (or related step for C-N/C-O coupling), and reductive elimination.[2][4][5]

G pd0 Pd(0)Ln pd2_halide R-Pd(II)L2-X pd0->pd2_halide Oxidative Addition pd2_r R-Pd(II)L2-R' pd2_halide->pd2_r Transmetalation pd2_r->pd0 Reductive Elimination

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Experimental Protocols

Protocol 1: Selective C6-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between the pyridine core and various aryl or vinyl groups using a boronic acid or ester.[1][5]

Reaction Setup:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add the palladium precursor (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a precursor and ligand (e.g., Pd₂(dba)₃ with SPhos).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as 1,4-dioxane/water (4:1, 5 mL).[3][6]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours, monitoring progress by TLC or GC-MS.[3][6]

Work-up and Purification:

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Table 1: Representative Data for C6-Suzuki-Miyaura Coupling

Entry Arylboronic Acid Partner Catalyst System Base Temp (°C) Time (h) Typical Yield (%)
1 Phenylboronic acid Pd(dppf)Cl₂ Na₂CO₃ 80-90 4-12 85-95
2 4-Methoxyphenylboronic acid Pd(PPh₃)₄ K₂CO₃ 100 12 80-90
3 3-Pyridinylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ 100 16 75-85

Note: Yields are illustrative and based on typical outcomes for analogous substrates.[6]

Protocol 2: Selective C6-Alkynylation via Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the C6-position and a terminal alkyne, a valuable transformation for extending molecular scaffolds.[7][8]

Reaction Setup:

  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv).[6][7]

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise.

  • Stir the reaction at room temperature to 60 °C for 4-24 hours until completion.

Work-up and Purification:

  • Filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl, water, and brine.

  • Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Table 2: Representative Data for C6-Sonogashira Coupling

Entry Alkyne Partner Catalyst System Base Temp (°C) Time (h) Typical Yield (%)
1 Phenylacetylene Pd(PPh₃)₄ / CuI Et₃N RT 16 88-96
2 1-Ethynyl-4-fluorobenzene PdCl₂(PPh₃)₂ / CuI i-Pr₂NH 50 12 85-92
3 Trimethylsilylacetylene Pd(PPh₃)₄ / CuI Et₃N RT 8 90-98

Note: Yields are illustrative and based on typical outcomes for analogous substrates.[6]

Protocol 3: Selective C6-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the introduction of primary or secondary amines at the C6-position.[4][9][10]

Reaction Setup:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BrettPhos, 2-4 mol%), and a strong base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4-2.0 equiv) to a Schlenk tube.[6][11]

  • Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the mixture to 90-110 °C for 12-24 hours.

Work-up and Purification:

  • Cool the reaction mixture, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue via column chromatography.

Table 3: Representative Data for C6-Buchwald-Hartwig Amination

Entry Amine Partner Ligand Base Solvent Temp (°C) Typical Yield (%)
1 Morpholine Xantphos Cs₂CO₃ Toluene 110 80-90
2 Aniline BrettPhos NaOt-Bu Dioxane 100 75-85
3 Benzylamine RuPhos K₃PO₄ Toluene 100 82-92

Note: Yields are illustrative and based on typical outcomes for analogous substrates.[6]

Protocol 4: Hydrolysis of the Methyl Ester

The final step to obtain the target nicotinic acid is the hydrolysis of the methyl ester.[12][13]

Reaction Setup:

  • Dissolve the substituted methyl nicotinate (1.0 mmol) in a suitable solvent mixture such as methanol/water or THF/water (e.g., 4:1 ratio).[12][14]

  • Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 equiv).

  • Stir the mixture at room temperature to 50 °C for 2-12 hours, monitoring the disappearance of the starting material by TLC.

Work-up and Purification:

  • Remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or DCM) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer to a pH of ~4-5 with 1M HCl.

  • The product will typically precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final nicotinic acid. If no precipitate forms, extract the aqueous layer with ethyl acetate.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a cross-coupling reaction, from setup to final product purification.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification r1 Weigh Reagents: Halide, Coupling Partner, Base r2 Add Catalyst & Ligand r1->r2 r3 Inert Atmosphere Purge r2->r3 r4 Add Degassed Solvent r3->r4 rxn Heat & Stir (Monitor by TLC/GC-MS) r4->rxn w1 Cool & Dilute with Solvent rxn->w1 w2 Aqueous Wash (Water, Brine) w1->w2 w3 Dry Organic Layer (Na₂SO₄) w2->w3 w4 Filter & Concentrate w3->w4 w5 Column Chromatography w4->w5 product Purified Product w5->product

Caption: Standard workflow for a Pd-catalyzed cross-coupling experiment.

References

Application Notes and Protocols for Methyl 6-bromo-4-chloronicotinate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl 6-bromo-4-chloronicotinate, a key building block in the synthesis of pharmaceutical intermediates. This versatile molecule is particularly noted for its role as a precursor in the development of Tumor Necrosis Factor alpha (TNFα) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, which are significant targets in the treatment of inflammatory diseases and cancer.

Application Notes

This compound is a di-halogenated pyridine derivative, offering two distinct reactive sites for functionalization through various cross-coupling reactions. The differential reactivity of the bromo and chloro substituents can be exploited for selective, sequential modifications, making it a valuable scaffold in medicinal chemistry. Its application is prominent in the synthesis of complex heterocyclic compounds that form the core of modern therapeutic agents.

The primary utility of this compound lies in its participation in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-nitrogen bonds in pharmaceutical synthesis. These reactions include, but are not limited to, the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Key Applications:

  • Synthesis of IRAK4 Inhibitors: IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in various autoimmune diseases and cancers. This compound serves as a starting material for the synthesis of potent and selective IRAK4 inhibitors.

  • Synthesis of TNFα Inhibitors: TNFα is a pro-inflammatory cytokine, and its overproduction is a key factor in a range of inflammatory conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound is utilized in the synthesis of small molecule inhibitors that can modulate the activity of TNFα.

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions involving aryl halides like this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates to achieve optimal yields.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or ester. This reaction is widely used to form C-C bonds.

Reaction Principle: Ar-X + R-B(OR')₂ --(Pd catalyst, Base)--> Ar-R

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using an aqueous base system)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides:

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O606>95
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O100485-95
PdCl₂(dppf)-Cs₂CO₃DMF901280-90

Note: The data presented are for analogous aryl bromide substrates and serve as a starting point for optimization.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed formation of a C-N bond between an aryl halide and an amine.

Reaction Principle: Ar-X + R₂NH --(Pd catalyst, Ligand, Base)--> Ar-NR₂

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.5-3 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat to the desired temperature (typically 80-120 °C) with stirring for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Representative Data for Buchwald-Hartwig Amination of Aryl Bromides:

Pd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂XPhosK₃PO₄t-BuOH1101885-98
Pd₂(dba)₃BINAPNaOtBuToluene1001680-95
Pd(OAc)₂RuPhosCs₂CO₃Dioxane1002475-90

Note: The data presented are for analogous aryl bromide substrates and should be optimized for specific reaction partners.

Protocol 3: Sonogashira Coupling

This protocol provides a general procedure for the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

Reaction Principle: Ar-X + H-C≡C-R --(Pd catalyst, Cu(I) salt, Base)--> Ar-C≡C-R

Materials:

  • This compound

  • Terminal alkyne (1.1 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine) (2-5 equivalents, can also be used as solvent)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add the palladium catalyst and CuI.

  • Add the amine base, followed by the terminal alkyne (1.2 eq).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Representative Data for Sonogashira Coupling of Aryl Bromides:

Pd CatalystCu(I) SourceBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25380-95
Pd(PPh₃)₄CuIi-Pr₂NHDMF50675-90
Pd(OAc)₂CuIEt₃NAcetonitrile60870-85

Note: The data presented are for analogous aryl bromide substrates and are intended as a guide for optimization.

Visualizations

Signaling Pathways

TNF_alpha_signaling cluster_membrane Cell Membrane TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruitment TNF_alpha TNFα TNF_alpha->TNFR1 Binding & Trimerization TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 Complex_I Complex I Caspase8 Caspase-8 TRADD->Caspase8 Recruitment via FADD (in Complex II) IKK_complex IKK Complex Complex_I->IKK_complex Activation MAPK_cascade MAPK Cascade (JNK, p38) Complex_I->MAPK_cascade Activation I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylation & Degradation NF_kappa_B NF-κB Inflammation Inflammation & Survival NF_kappa_B->Inflammation Nuclear Translocation & Gene Transcription AP1 AP-1 MAPK_cascade->AP1 Activation AP1->Inflammation Apoptosis Apoptosis Caspase8->Apoptosis Activation

Caption: Simplified TNFα signaling pathway leading to inflammation, survival, or apoptosis.

IRAK4_signaling cluster_membrane Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment Ligand PAMP / Cytokine Ligand->TLR_IL1R Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment Myddosome Myddosome Complex IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Recruitment & Phosphorylation TRAF6 TRAF6 Myddosome->TRAF6 Activation TAK1 TAK1 Complex TRAF6->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Activation MAPK_cascade MAPK Cascade TAK1->MAPK_cascade Activation NF_kappa_B NF-κB IKK_complex->NF_kappa_B Activation Inflammatory_Response Inflammatory Response NF_kappa_B->Inflammatory_Response Nuclear Translocation & Gene Transcription AP1 AP-1 MAPK_cascade->AP1 Activation AP1->Inflammatory_Response Nuclear Translocation & Gene Transcription

Caption: Simplified IRAK4 signaling pathway downstream of TLR/IL-1R activation.

Experimental Workflow

Suzuki_Workflow start Start reaction_setup Reaction Setup This compound Arylboronic Acid Base Catalyst Add to Schlenk Flask start->reaction_setup inert_atmosphere Inert Atmosphere Evacuate & Backfill with Ar/N₂ (3x) reaction_setup->inert_atmosphere solvent_addition Solvent Addition Add Degassed Solvent inert_atmosphere->solvent_addition reaction Reaction Heat to 80-100 °C Stir for 4-24h solvent_addition->reaction workup Aqueous Workup Dilute with EtOAc Wash with H₂O & Brine reaction->workup purification Purification Dry over Na₂SO₄ Concentrate Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Reactions with Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for palladium-catalyzed cross-coupling reactions involving Methyl 6-bromo-4-chloronicotinate. This versatile building block, featuring two distinct halogen atoms on the pyridine ring, allows for selective functionalization, making it a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.

Selective Cross-Coupling Reactions

The differential reactivity of the bromine and chlorine substituents on the pyridine ring is the cornerstone of the synthetic utility of this compound. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[1] This inherent difference allows for the selective functionalization of the C-Br bond at the 6-position while leaving the C-Cl bond at the 4-position intact for subsequent transformations.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. When reacting this compound with an arylboronic acid, the reaction can be directed to selectively occur at the more reactive C-Br bond.

Illustrative Reaction Scheme:

Suzuki_Coupling sub This compound prod Methyl 6-aryl-4-chloronicotinate sub->prod Pd Catalyst, Base, Solvent boronic + Arylboronic Acid

Caption: General scheme of a selective Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of Methyl 6-aryl-4-chloronicotinate

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a Schlenk flask, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 6-aryl-4-chloronicotinate.[1]

Quantitative Data for Suzuki-Miyaura Coupling (Representative Examples)

Coupling Partner (Arylboronic Acid)CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O85685-95
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90880-90
3-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1001275-85

Note: The data in this table is derived from typical conditions for analogous substrates and should be used as a starting point for optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br position of this compound.

Illustrative Reaction Scheme:

Buchwald_Hartwig sub This compound prod Methyl 6-amino-4-chloronicotinate sub->prod Pd Catalyst, Ligand, Base, Solvent amine + Primary/Secondary Amine

Caption: General scheme of a selective Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of Methyl 6-amino-4-chloronicotinate Derivatives

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[2]

Quantitative Data for Buchwald-Hartwig Amination (Representative Examples)

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1001685-95
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1101870-80
BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄Toluene1002075-85

Note: The data in this table is derived from typical conditions for analogous substrates and should be used as a starting point for optimization.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. The C-Br bond of this compound can be selectively coupled under Sonogashira conditions.

Illustrative Reaction Scheme:

Sonogashira_Coupling sub This compound prod Methyl 6-alkynyl-4-chloronicotinate sub->prod Pd Catalyst, Cu(I) co-catalyst, Base, Solvent alkyne + Terminal Alkyne

Caption: General scheme of a selective Sonogashira coupling reaction.

Experimental Protocol: Synthesis of Methyl 6-alkynyl-4-chloronicotinate Derivatives

This protocol is a general guideline and may require optimization for specific alkynes.

Materials:

  • This compound (1.0 equivalent)

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Quantitative Data for Sonogashira Coupling (Representative Examples)

AlkynePd CatalystCu(I) SourceBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFRT490-98
TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineDMF40385-95
1-HeptynePdCl₂(dppf)CuIEt₃NDioxane50680-90

Note: The data in this table is derived from typical conditions for analogous substrates and should be used as a starting point for optimization.

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions

G_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis p1 Combine Reactants: - this compound - Coupling Partner - Base p2 Add Catalyst System: - Palladium Precatalyst - Ligand (if needed) - Cu(I) salt (for Sonogashira) p1->p2 p3 Add Degassed Solvent p2->p3 p4 Inert Atmosphere (e.g., Argon flush) p3->p4 r1 Heat to Reaction Temperature p4->r1 r2 Monitor Progress (TLC, LC-MS) r1->r2 w1 Cool to Room Temperature r2->w1 w2 Aqueous Work-up (Extraction) w1->w2 w3 Dry & Concentrate w2->w3 w4 Column Chromatography w3->w4 a1 Characterization (NMR, MS, etc.) w4->a1

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

G_2 pd0 Pd(0)Ln oa_complex Ar-Pd(II)(Br)Ln pd0->oa_complex Oxidative Addition (Ar-Br) transmetalation_complex Ar-Pd(II)(Ar')Ln oa_complex->transmetalation_complex Transmetalation (Ar'-B(OR)2, Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product G_3 pd0 Pd(0)Ln oa_complex Ar-Pd(II)(Br)Ln pd0->oa_complex Oxidative Addition (Ar-Br) amido_complex Ar-Pd(II)(NR1R2)Ln oa_complex->amido_complex Amine Coordination & Deprotonation (HNR1R2, Base) amido_complex->pd0 Reductive Elimination product Ar-NR1R2 amido_complex->product G_4 pd0 Pd(0)Ln oa_complex Ar-Pd(II)(Br)Ln pd0->oa_complex Oxidative Addition (Ar-Br) alkynyl_complex Ar-Pd(II)(C≡CR)Ln oa_complex->alkynyl_complex Transmetalation alkynyl_complex->pd0 Reductive Elimination product Ar-C≡CR alkynyl_complex->product cu_cycle Copper Cycle: Cu(I) + R-C≡C-H -> Cu-C≡C-R cu_cycle->oa_complex Provides Copper Acetylide

References

Application Notes and Protocols: Methyl 6-bromo-4-chloronicotinate as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-4-chloronicotinate is a di-halogenated pyridine derivative that serves as a valuable and versatile building block in medicinal chemistry for the synthesis of targeted therapeutics. Its unique substitution pattern offers two distinct reactive sites, the bromine and chlorine atoms, which can be selectively functionalized through various cross-coupling reactions. This allows for the strategic introduction of diverse chemical moieties, making it an ideal scaffold for the development of potent and selective kinase inhibitors. The pyridine core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase ATP-binding site.

These application notes provide a comprehensive overview of the utility of this compound as a precursor for the synthesis of kinase inhibitors, with a specific focus on targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[1] Detailed protocols for the synthesis of a hypothetical IRAK4 inhibitor, representative biological data, and visualizations of the relevant signaling pathway and experimental workflows are presented.

Targeted Signaling Pathway: IRAK4

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response. It functions as a central component of the Myddosome signaling complex, which is activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This, in turn, drives the production of pro-inflammatory cytokines and chemokines, including TNFα and IL-6. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancers, making it an attractive target for therapeutic intervention.

Below is a diagram illustrating the IRAK4 signaling pathway and the point of inhibition by a synthesized kinase inhibitor.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activation NFkB NF-κB IKK_complex->NFkB Gene_Expression Pro-inflammatory Gene Expression (TNFα, IL-6) NFkB->Gene_Expression Translocation Inhibitor Kinase Inhibitor (from Methyl 6-bromo- 4-chloronicotinate) Inhibitor->IRAK4

Figure 1: Simplified IRAK4 Signaling Pathway and Point of Inhibition.

Synthetic Strategy and Experimental Protocols

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The bromine at the 6-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the chlorine at the 4-position. This allows for a stepwise functionalization strategy. The general workflow involves an initial Suzuki-Miyaura coupling to introduce a key aryl or heteroaryl moiety at the 6-position, followed by a nucleophilic aromatic substitution or a second cross-coupling reaction at the 4-position.

The following is a representative, hypothetical protocol for the synthesis of an IRAK4 inhibitor starting from this compound.

Experimental_Workflow Start This compound Step1 Step 1: Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) Start->Step1 Intermediate1 Intermediate A: Methyl 6-aryl-4-chloronicotinate Step1->Intermediate1 Step2 Step 2: Nucleophilic Aromatic Substitution (Amine, Base) Intermediate1->Step2 Intermediate2 Intermediate B: Methyl 6-aryl-4-aminonicotinate Step2->Intermediate2 Step3 Step 3: Saponification (LiOH or NaOH) Intermediate2->Step3 Intermediate3 Intermediate C: 6-Aryl-4-aminonicotinic acid Step3->Intermediate3 Step4 Step 4: Amide Coupling (Amine, Coupling agent) Intermediate3->Step4 FinalProduct Final Product: IRAK4 Kinase Inhibitor Step4->FinalProduct

Figure 2: General Experimental Workflow for Kinase Inhibitor Synthesis.
Protocol 1: Synthesis of Methyl 6-(1H-pyrazol-4-yl)-4-chloronicotinate (Intermediate A)

This protocol describes a Suzuki-Miyaura coupling reaction to introduce a pyrazole moiety, a common hinge-binding element in kinase inhibitors.

Materials:

  • This compound

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane and water (4:1 v/v).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

  • Heat the reaction to 90 °C and stir under an argon atmosphere for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate A.

Protocol 2: Synthesis of the Final IRAK4 Inhibitor

This protocol outlines the subsequent functionalization of Intermediate A to yield the final inhibitor.

Materials:

  • Methyl 6-(1H-pyrazol-4-yl)-4-chloronicotinate (Intermediate A)

  • A primary or secondary amine (e.g., 3-aminopiperidine derivative)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol

  • Water

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • A final amine component

  • Dichloromethane (DCM)

Procedure:

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve Intermediate A (1.0 eq) and the desired amine (1.5 eq) in DMSO.

  • Add DIPEA (3.0 eq) to the mixture.

  • Heat the reaction to 120 °C and stir for 24 hours.

  • Cool the reaction and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product to obtain Intermediate B.

Step 3: Saponification

  • Dissolve Intermediate B (1.0 eq) in a mixture of THF, methanol, and water (3:1:1).

  • Add LiOH (2.0 eq) and stir at room temperature for 4 hours.

  • Acidify the reaction mixture with 1N HCl to pH ~4-5.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield Intermediate C, which is often used without further purification.

Step 4: Amide Coupling

  • Dissolve Intermediate C (1.0 eq), the final amine component (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DCM.

  • Stir the reaction at room temperature for 12-18 hours.

  • Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by preparative HPLC or column chromatography to yield the final IRAK4 inhibitor.

Data Presentation: Structure-Activity Relationship (SAR)

The following table presents hypothetical, yet representative, biological data for a series of synthesized IRAK4 inhibitors based on the scaffold derived from this compound. This data illustrates a typical structure-activity relationship study where different substituents are explored to optimize potency.

Compound IDR¹ (at 6-position)R² (at 4-position)IRAK4 IC₅₀ (nM)
1a 1H-pyrazol-4-yl-NH-(piperidin-3-yl)150
1b Phenyl-NH-(piperidin-3-yl)850
1c Thiophen-2-yl-NH-(piperidin-3-yl)420
1d 1H-pyrazol-4-yl-NH-(pyrrolidin-3-yl)210
1e 1H-pyrazol-4-yl-NH-((3R)-piperidin-3-yl)85
1f 1H-pyrazol-4-yl-NH-((3S)-piperidin-3-yl)250
1g 1-Methyl-1H-pyrazol-4-yl-NH-((3R)-piperidin-3-yl)60

Note: The data presented in this table is for illustrative purposes to demonstrate a potential SAR and does not represent experimentally determined values for a specific, published compound series derived from this compound.

Conclusion

This compound is a highly valuable and adaptable precursor for the synthesis of novel kinase inhibitors. Its di-halogenated structure allows for selective and sequential functionalization, enabling the construction of complex molecular architectures. The protocols and strategies outlined in these application notes provide a framework for the rational design and synthesis of potent and selective kinase inhibitors targeting pathways of therapeutic interest, such as the IRAK4 signaling cascade. The ability to systematically modify the core scaffold through established synthetic methodologies makes this starting material a key component in the drug discovery and development toolkit for researchers in medicinal chemistry.

References

Application Notes and Protocols for the Scalable Synthesis of Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scalable synthesis of Methyl 6-bromo-4-chloronicotinate, a key building block in the development of therapeutic agents. This document details a feasible synthetic pathway, scalable experimental protocols, and its application in the synthesis of potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Chemical Properties and Data

This compound is a halogenated pyridine derivative with the following chemical properties:

PropertyValue
CAS Number 1256789-73-7
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.

Scalable Synthesis of this compound

A robust and scalable synthesis of this compound can be achieved from commercially available 6-bromo-4-hydroxynicotinic acid. The two-step process involves an initial esterification followed by a chlorination reaction.

Diagram of Synthetic Pathway

G A 6-Bromo-4-hydroxynicotinic acid B Methyl 6-bromo-4-hydroxynicotinate A->B  Methanol, H₂SO₄ (cat.) Reflux C This compound B->C  POCl₃, Heat

Caption: Synthetic route to this compound.

Experimental Protocol: Scalable Synthesis

Step 1: Esterification of 6-Bromo-4-hydroxynicotinic acid

ParameterValue
Reactants 6-Bromo-4-hydroxynicotinic acid (1.0 eq), Methanol (10 vol), Sulfuric acid (catalytic)
Reaction Time 12-24 hours
Temperature Reflux (approx. 65 °C)
Work-up Neutralization with saturated NaHCO₃, extraction with ethyl acetate, drying over Na₂SO₄, and concentration under reduced pressure.
Expected Yield 90-95%
Purity (by HPLC) >98%

Detailed Protocol:

  • To a stirred solution of 6-bromo-4-hydroxynicotinic acid (100 g, 0.459 mol) in methanol (1 L), cautiously add concentrated sulfuric acid (5 mL).

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

  • Carefully add saturated sodium bicarbonate solution to the residue until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 6-bromo-4-hydroxynicotinate as a solid.

Step 2: Chlorination of Methyl 6-bromo-4-hydroxynicotinate

ParameterValue
Reactants Methyl 6-bromo-4-hydroxynicotinate (1.0 eq), Phosphorus oxychloride (POCl₃) (3.0 eq)
Reaction Time 2-4 hours
Temperature 100-110 °C
Work-up Quenching with ice-water, neutralization with solid NaHCO₃, extraction with dichloromethane, drying over Na₂SO₄, and concentration.
Expected Yield 85-90%
Purity (by HPLC) >97%

Detailed Protocol:

  • In a well-ventilated fume hood, carefully add phosphorus oxychloride (200 mL, 2.14 mol) to Methyl 6-bromo-4-hydroxynicotinate (100 g, 0.431 mol).

  • Heat the reaction mixture to 100-110 °C and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Carefully neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Application in the Synthesis of Bioactive Molecules

This compound is a versatile intermediate for the synthesis of various kinase inhibitors. The bromine at the 6-position and the chlorine at the 4-position offer differential reactivity for sequential cross-coupling reactions, enabling the construction of complex molecular architectures.

Application in IRAK4 Inhibitor Synthesis

This compound serves as a key starting material for the synthesis of potent IRAK4 inhibitors, which are under investigation for the treatment of inflammatory and autoimmune diseases.

G cluster_0 Cell Membrane cluster_1 Cytoplasm TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inhibitor IRAK4 Inhibitor (Synthesized from Methyl 6-bromo-4-chloronicotinate) Inhibitor->IRAK4

Caption: Inhibition of the IRAK4 signaling pathway.

G A This compound B Suzuki Coupling (Arylboronic acid, Pd catalyst) A->B C Intermediate A B->C D Amination (Amine, Base) C->D E Intermediate B D->E F Amide Coupling (Carboxylic acid, Coupling agent) E->F G Final IRAK4 Inhibitor F->G G cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Intracellular Signaling TNFR TNF Receptor (TNFR) Inflammation Pro-inflammatory Signaling Cascade TNFR->Inflammation TNFa TNF-α TNFa->TNFR Inhibitor TNF-α Inhibitor (Synthesized from Methyl 6-bromo-4-chloronicotinate) Inhibitor->TNFa G A This compound B Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) A->B C Intermediate C B->C D Hydrolysis (LiOH or NaOH) C->D E Carboxylic Acid Intermediate D->E F Amide Coupling (Amine, Coupling agent) E->F G Final TNF-α Inhibitor F->G

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in the Suzuki-Miyaura cross-coupling of Methyl 6-bromo-4-chloronicotinate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a question-and-answer format.

Q1: Why is my Suzuki coupling reaction resulting in a low yield of the desired 6-aryl-4-chloronicotinate product?

A1: Low yields in this selective coupling are often attributable to several key factors. The primary challenge is to facilitate the reaction at the more reactive C-Br bond while leaving the C-Cl bond intact. Here are the most common areas to investigate:

  • Sub-optimal Catalyst System: The choice of palladium catalyst and ligand is critical for efficient and selective coupling. Standard catalysts like Pd(PPh₃)₄ may not be active enough, especially for less reactive boronic acids.

  • Base Selection and Strength: The base plays a crucial role in activating the boronic acid for transmetalation.[1] An inappropriate base can lead to poor reactivity or decomposition of starting materials.

  • Reaction Conditions: Temperature, solvent, and reaction time are all critical parameters that may require optimization.

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield of your desired product.

Q2: I am observing significant amounts of starting material at the end of the reaction. How can I improve conversion?

A2: Unreacted starting material points towards issues with reaction kinetics or catalyst activity. Consider the following:

  • Increase Catalyst Loading: While typically used in catalytic amounts (1-5 mol%), a slight increase in the palladium catalyst loading might be necessary if the reaction is sluggish.

  • Switch to a More Active Catalyst/Ligand System: For challenging couplings, highly active and specialized catalyst systems are often required. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which can enhance the rate of oxidative addition.[2]

  • Elevate the Reaction Temperature: Increasing the temperature can often overcome activation energy barriers. However, be cautious as higher temperatures can also promote side reactions.

  • Ensure Proper Degassing: Oxygen can oxidatively deactivate the Pd(0) catalyst. Ensure your solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

Q3: My main impurity is the debrominated starting material (Methyl 4-chloronicotinate). What is causing this and how can I prevent it?

A3: The formation of the debrominated product is likely due to a side reaction called protodeboronation of the boronic acid, followed by a reduction of the aryl halide. This is a common issue, especially with electron-deficient boronic acids.

  • Use a Milder Base: Strong aqueous bases can promote protodeboronation. Switching to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[3]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source. Running the reaction under anhydrous conditions can minimize this side reaction.

  • Use Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from premature decomposition.[4]

Q4: I am seeing a significant amount of a biaryl byproduct derived from my boronic acid (homocoupling). How can I minimize this?

A4: Homocoupling of the boronic acid is another common side reaction that consumes your coupling partner and reduces the yield of the desired product.

  • Rigorous Degassing: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules. Ensure your reaction is thoroughly deoxygenated.

  • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly can sometimes help minimize homocoupling compared to in-situ reduction of a Pd(II) precatalyst.

  • Stoichiometry Control: Ensure an appropriate stoichiometry of the aryl halide to the boronic acid. An excess of the boronic acid can sometimes favor homocoupling. A 1:1.1 to 1:1.5 ratio is typical.

Q5: The reaction mixture turns black. What does this signify and what should I do?

A5: The formation of a black precipitate, known as palladium black, indicates the aggregation and precipitation of the palladium catalyst from the solution, leading to its deactivation.

  • Insufficient Ligand: The ligand stabilizes the palladium nanoparticles and prevents aggregation. Ensure you have an adequate ligand-to-palladium ratio.

  • High Temperature: Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature.

  • Use a More Robust Ligand: Bulky ligands can provide greater steric protection to the palladium center, enhancing its stability.

Data Presentation

The following table summarizes representative yields for the selective Suzuki-Miyaura coupling of various bromo-chloro N-heterocyclic substrates with arylboronic acids, demonstrating the feasibility of selective C-Br functionalization. Note that optimal conditions are highly substrate-dependent.

EntryBromo-Chloro SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%) of C-Br Coupled Product
15-Bromo-2-chloropyrimidinePd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O100~85-95
21-Bromo-4-chlorobenzenePd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃Toluene/H₂O8075-93[5]
32,4-DichloropyrimidinePd(PPh₃)₄ (0.5)-K₂CO₃1,4-DioxaneMW (15 min)Good to Excellent[6]
45-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-80~60[3]

Experimental Protocols

The following is a representative experimental protocol for the selective Suzuki-Miyaura coupling at the C-6 position of this compound. This protocol is adapted from procedures for structurally similar substrates and should be optimized for specific boronic acids.[7]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane and Water in a 4:1 to 10:1 v/v ratio)

Procedure:

  • Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid/ester, and the base.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to thoroughly remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final reaction concentration is typically between 0.1 M and 0.5 M with respect to the starting nicotinate.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 - 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired Methyl 6-aryl-4-chloronicotinate.

Mandatory Visualization

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K3PO4, 2.0 eq) atmosphere Establish Inert Atmosphere (Vacuum/Argon Cycles x3) reagents->atmosphere catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) atmosphere->catalyst solvent Add Degassed Solvent (e.g., Dioxane/Water) catalyst->solvent heat Heat with Vigorous Stirring (80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench Reaction Complete extract Aqueous Workup (Ethyl Acetate, Brine) quench->extract purify Column Chromatography extract->purify product Isolated Product: Methyl 6-aryl-4-chloronicotinate purify->product

Caption: General workflow for the selective Suzuki coupling of this compound.

Troubleshooting_Tree cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield Observed incomplete_conversion Incomplete Conversion? start->incomplete_conversion debromination Debromination Side Product? start->debromination homocoupling Homocoupling Side Product? start->homocoupling solution_conversion 1. Increase Catalyst Loading 2. Use More Active Ligand (e.g., SPhos) 3. Increase Temperature 4. Ensure Rigorous Degassing incomplete_conversion->solution_conversion Yes solution_debromination 1. Use Milder Base (K3PO4) 2. Use Anhydrous Conditions 3. Use Boronic Ester (Pinacol) debromination->solution_debromination Yes solution_homocoupling 1. Rigorous Degassing 2. Use Pd(0) Source Directly 3. Adjust Stoichiometry homocoupling->solution_homocoupling Yes

Caption: Troubleshooting decision tree for low yield in the Suzuki coupling reaction.

References

Technical Support Center: Cross-Coupling Reactions of Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving Methyl 6-bromo-4-chloronicotinate. This versatile building block, with its distinct bromo and chloro substituents, offers opportunities for selective functionalization but also presents unique challenges. This guide is designed to help you navigate potential side reactions and optimize your experimental outcomes.

Frequently Asked questions (FAQs)

Q1: What is the expected chemoselectivity of this compound in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl.[1] For this compound, the carbon-bromine (C-Br) bond at the 6-position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine (C-Cl) bond at the 4-position. This difference in reactivity allows for selective functionalization at the C-6 position while leaving the C-4 chloro group intact for subsequent transformations.[1]

Q2: I am observing significant amounts of starting material decomposition. What could be the cause?

The methyl ester functionality of this compound can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.[2] The use of strong bases like sodium tert-butoxide in combination with high temperatures can lead to the formation of the corresponding carboxylate, which may complicate the reaction and purification. Consider using milder bases such as K₂CO₃ or Cs₂CO₃, or performing the reaction at a lower temperature if possible.

Q3: My reaction is sluggish or stalls before completion. What are the likely reasons?

Pyridine-containing substrates can be challenging in cross-coupling reactions due to the Lewis basic nitrogen atom, which can coordinate to the palladium catalyst and inhibit its activity.[1] This catalyst poisoning can lead to slow or incomplete reactions. Using bulky, electron-rich phosphine ligands can often mitigate this issue by shielding the palladium center. Additionally, ensure that your reagents and solvents are pure and anhydrous, as impurities can also contribute to catalyst deactivation.

Q4: How can I minimize the formation of homocoupled byproducts in my Suzuki reaction?

Homocoupling of the boronic acid reagent is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or the use of a Pd(II) precatalyst which can directly react with the boronic acid.[3] To minimize this, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. Using a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can also be beneficial.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem 1: Low yield of the desired 6-aryl-4-chloronicotinate product.

Potential Cause Troubleshooting Steps
Catalyst Poisoning - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center from the pyridine nitrogen.[4] - Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).
Inefficient Transmetalation - Ensure the base is sufficiently strong to activate the boronic acid (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - The addition of water to the solvent system (e.g., dioxane/water) is often necessary to facilitate the formation of the active boronate species.
Protodeboronation of Boronic Acid - Use anhydrous solvents and reagents to minimize sources of protons. - Consider using a boronate ester (e.g., pinacol ester) which can be more stable under the reaction conditions.

Problem 2: Significant formation of side products.

Side Product Potential Cause Mitigation Strategy
Boronic Acid Homocoupling - Presence of oxygen.[3] - Use of a Pd(II) precatalyst.[3]- Thoroughly degas all solvents and reagents and maintain an inert atmosphere. - Use a Pd(0) catalyst source or a precatalyst that rapidly generates Pd(0).
Hydrodehalogenation (Loss of Bromine) - Slow reductive elimination.- Optimize the ligand to accelerate reductive elimination (e.g., bulky, electron-rich phosphines). - Lower the reaction temperature.
Hydrolysis of Methyl Ester - Strongly basic conditions and high temperature.[2]- Use a milder base (e.g., K₂CO₃ instead of NaOtBu). - Reduce the reaction temperature if possible.
Sonogashira Coupling

Problem 1: Low conversion to the 6-alkynyl-4-chloronicotinate.

Potential Cause Troubleshooting Steps
Catalyst Deactivation - Ensure a strictly inert atmosphere to prevent oxidative degradation of the catalyst. - Use a co-catalyst like CuI to facilitate the reaction, but be mindful of potential homocoupling.[5]
Poor Solubility of Reagents - Choose a solvent system in which all components are soluble (e.g., THF, DMF).
Insufficiently Basic Conditions - The amine base (e.g., triethylamine, diisopropylamine) must be strong enough to deprotonate the terminal alkyne.

Problem 2: Formation of undesired byproducts.

Side Product Potential Cause Mitigation Strategy
Alkyne Homocoupling (Glaser Coupling) - Presence of oxygen, especially when using a copper co-catalyst.[6]- Rigorously exclude oxygen from the reaction mixture. - Consider a copper-free Sonogashira protocol.[6]
Reaction at the 4-Chloro Position - High reaction temperatures or prolonged reaction times.- Perform the reaction at the lowest effective temperature to favor selectivity for the more reactive C-Br bond.
Buchwald-Hartwig Amination

Problem 1: Incomplete reaction or no product formation.

Potential Cause Troubleshooting Steps
Ineffective Catalyst System - The C-Br bond at the 6-position is generally reactive, but a suitable ligand is still crucial. Consider bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP).[7]
Base Incompatibility - A strong, non-nucleophilic base is required (e.g., NaOtBu, K₃PO₄). Ensure the base is fresh and anhydrous.
Amine Reactivity - Less nucleophilic amines may require more forcing conditions (higher temperature, more active catalyst).

Problem 2: Observation of hydrodehalogenation.

Side Product Potential Cause Mitigation Strategy
Hydrodehalogenation (Loss of Bromine) - Competing reaction pathway, often favored when reductive elimination is slow.[1]- Optimize the ligand to promote faster C-N bond formation. - Use a slight excess of the amine coupling partner.[1]

Quantitative Data Summary

The following table summarizes representative yields for selective cross-coupling reactions at the C-6 position of analogous dihalopyridine systems. Note that yields are highly dependent on the specific substrates and reaction conditions.

Reaction Type Coupling Partner Catalyst System Base Solvent Temp (°C) Yield (%) Reference
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80-9085-95Analogous to[8]
Sonogashira PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT-6080-92Analogous to[9]
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene100-11075-88Analogous to[10]

Key Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position

This protocol is a general guideline for the selective coupling of an arylboronic acid at the C-6 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Sonogashira Coupling at the C-6 Position

This protocol provides a general method for the selective coupling of a terminal alkyne at the C-6 position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (Et₃N) (degassed)

  • THF (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat to 50-60 °C, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between an organic solvent and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination at the C-6 Position

This protocol describes a general procedure for the amination at the C-6 position.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.

  • Add anhydrous, degassed toluene and stir for 10 minutes.

  • Add the amine, followed by this compound.

  • Heat the reaction mixture to 100-110 °C and monitor its progress.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Visualizing Reaction Workflows and Side Reactions

Cross_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_monitoring Reaction Progress cluster_workup Workup & Purification cluster_product Final Product Start This compound + Coupling Partner Setup Add Catalyst, Ligand, Base, Solvent Start->Setup 1. Degas Degas Mixture Setup->Degas 2. Heat Heat to Reaction Temp Degas->Heat 3. Monitor Monitor by TLC/LC-MS Heat->Monitor 4. Quench Quench Reaction Monitor->Quench 5. (Upon Completion) Extract Extract Product Quench->Extract 6. Purify Column Chromatography Extract->Purify 7. Product Desired Cross-Coupled Product Purify->Product 8.

A generalized workflow for cross-coupling reactions.

Side_Reactions Start This compound + Coupling Partner Catalyst Pd Catalyst + Conditions Start->Catalyst Desired Desired Product (Coupling at C-Br) Side1 Hydrodehalogenation (Loss of Br) Side2 Homocoupling of Partner Side3 Ester Hydrolysis Side4 Coupling at C-Cl Catalyst->Desired Catalyst->Side1 Catalyst->Side2 Catalyst->Side3 Catalyst->Side4

Potential reaction pathways and side reactions.

References

Technical Support Center: Catalyst Deactivation with Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting catalyst deactivation and other common issues encountered during cross-coupling reactions involving Methyl 6-bromo-4-chloronicotinate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cross-coupling reaction with this compound is sluggish or has stalled. What are the likely causes of catalyst deactivation?

A1: Sluggish or stalled reactions are often due to catalyst deactivation. For a substrate like this compound, several factors can contribute to this:

  • Catalyst Poisoning by the Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate strongly to the palladium catalyst, forming inactive complexes. This is a common issue with nitrogen-containing heterocycles and a primary suspect for catalyst deactivation.[1][2]

  • Formation of Palladium Black: The active Pd(0) catalyst can agglomerate into inactive palladium nanoparticles, commonly observed as a black precipitate. This can be caused by high temperatures, improper ligand choice, or the presence of impurities.

  • Ligand Degradation: Phosphine ligands, which are frequently used in these reactions, can be sensitive to oxidation or degradation at elevated temperatures, leading to the loss of the active catalytic species.

  • Impurities in Reagents or Solvents: Trace impurities in your starting materials, reagents, or solvents can act as potent catalyst poisons. Water and oxygen can also lead to the formation of inactive palladium oxides.

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can sterically shield the palladium center, minimizing coordination with the pyridine nitrogen.

  • Use of Precatalysts: Utilize well-defined palladium precatalysts to ensure the efficient generation of the active Pd(0) species in the presence of the substrate.

  • Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction to prevent oxygen from deactivating the catalyst.

  • Purity of Reagents: Use high-purity, anhydrous solvents and reagents to avoid introducing catalyst poisons.

  • Slow Addition: Consider the slow addition of this compound to the reaction mixture to maintain a low concentration and reduce its inhibitory effect on the catalyst.

Q2: I am observing significant formation of side products. What are the common side reactions and how can I minimize them?

A2: The formation of side products often indicates sub-optimal reaction conditions or catalyst deactivation. Common side reactions include:

  • Protodeboronation (in Suzuki-Miyaura reactions): This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom. This is particularly common with electron-deficient heteroaryl boronic acids.

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.

  • Hydrodehalogenation: The bromo or chloro group is replaced by a hydrogen atom. This can be promoted by certain bases or impurities.

Mitigation Strategies:

  • For Protodeboronation:

    • Use anhydrous conditions and ensure your base is not excessively hydrolytic.

    • Employ boronic esters (e.g., pinacol esters) which can be more stable than boronic acids.

    • Run the reaction at the lowest effective temperature.

  • For Homocoupling:

    • Thoroughly degas the reaction mixture to remove oxygen.

    • Optimize the catalyst and ligand system. Pre-formed Pd(0) sources or efficient precatalysts can be beneficial.

  • For Hydrodehalogenation:

    • Use high-purity reagents and solvents.

    • Screen different bases to find one that minimizes this side reaction.

Q3: Which halogen is expected to react preferentially in cross-coupling reactions with this compound?

A3: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl. Therefore, the carbon-bromine bond at the 6-position is expected to be significantly more reactive than the carbon-chlorine bond at the 4-position. This selective reactivity allows for sequential functionalization of the pyridine ring.

Q4: How can I analyze and characterize the deactivated catalyst?

A4: Characterizing the used catalyst can provide valuable insights into the deactivation mechanism.[1] Common analytical techniques include:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of palladium and identify potential poisons on the catalyst surface.[1]

  • Transmission Electron Microscopy (TEM): To visualize the size and morphology of the palladium particles and check for agglomeration (formation of palladium black).

  • X-ray Diffraction (XRD): To identify the crystalline structure of the palladium species.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To determine the amount of palladium that may have leached into the reaction solution.

Quantitative Data

Table 1: Suzuki-Miyaura Coupling of 6-Chloro-4-methoxynicotinaldehyde with Arylboronic Acids [3]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃1,4-Dioxane/H₂O90-1004-1285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃1,4-Dioxane/H₂O90-1004-1292
33-Fluorophenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃1,4-Dioxane/H₂O90-1004-1288

Table 2: Buchwald-Hartwig Amination of 6-Bromoquinoline Derivatives [4]

SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Methyl 6-bromoquinoline-3-carboxylateMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene90-11095
Methyl 6-bromoquinoline-3-carboxylateAnilinePd₂(dba)₃ / XantphosNaOtBuToluene90-11088
6-Bromo-2-chloroquinolineAmmonia (from LHMDS)Pd₂(dba)₃ / XPhosLHMDSDioxane10075

Experimental Protocols

The following are generalized protocols that should serve as a starting point for optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0) Catalyst Catalytic_Cycle Desired Cross-Coupling Active_Catalyst->Catalytic_Cycle Poisoned_Complex Inactive Pd-Pyridine Complex Active_Catalyst->Poisoned_Complex Pyridine Coordination Pd_Black Palladium Black (Agglomerated Pd) Active_Catalyst->Pd_Black Aggregation Oxidized_Pd Inactive Pd(II/IV) Oxides Active_Catalyst->Oxidized_Pd Oxidation Substrate This compound Substrate->Catalytic_Cycle Catalytic_Cycle->Active_Catalyst Regeneration Product Coupled Product Catalytic_Cycle->Product Impurities O₂, H₂O, S-compounds Impurities->Oxidized_Pd Troubleshooting_Workflow Start Low/No Conversion or Side Products Check_Inert Verify Inert Atmosphere (Degas Solvents) Start->Check_Inert Check_Purity Check Reagent/Solvent Purity (Use Anhydrous) Start->Check_Purity Optimize_Ligand Optimize Ligand (Bulky, Electron-Rich) Check_Inert->Optimize_Ligand Check_Purity->Optimize_Ligand Optimize_Base Optimize Base Optimize_Ligand->Optimize_Base Optimize_Temp Optimize Temperature (Usually Lower) Optimize_Base->Optimize_Temp Successful_Reaction Successful Reaction Optimize_Temp->Successful_Reaction

References

Technical Support Center: Purification of Methyl 6-bromo-4-chloronicotinate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 6-bromo-4-chloronicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the likely impurities?

A1: A common and cost-effective method for the synthesis of this compound is the Fischer esterification of 6-bromo-4-chloronicotinic acid with methanol, catalyzed by a strong acid like sulfuric acid.

Likely impurities include:

  • Unreacted 6-bromo-4-chloronicotinic acid: The starting material of the esterification.

  • Residual acid catalyst: For example, sulfuric acid.

  • Byproducts from the synthesis of 6-bromo-4-chloronicotinic acid: Depending on the synthetic route to the starting acid, these could include related halogenated nicotinic acids.

  • Water: A byproduct of the esterification reaction.

  • Excess Methanol: The reagent alcohol.

Q2: How can I monitor the progress of the esterification reaction?

A2: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction. The product, this compound, is less polar than the starting material, 6-bromo-4-chloronicotinic acid. On a silica gel TLC plate, the product will have a higher Rf value (travel further up the plate) than the starting acid.

Q3: What are the general approaches for purifying the crude this compound?

A3: The primary purification strategies include:

  • Aqueous Workup: To remove the acid catalyst and any remaining water-soluble impurities. This typically involves washing the organic layer with a mild base (like sodium bicarbonate solution) followed by water and brine.

  • Column Chromatography: To separate the desired ester from non-polar and highly polar impurities.

  • Recrystallization: To obtain a highly pure crystalline product.

Troubleshooting Guides

Issue 1: The crude product is an oil or fails to solidify.

Possible Cause:

  • Presence of significant amounts of solvent (e.g., methanol, or the extraction solvent).

  • High concentration of impurities depressing the melting point.

Troubleshooting Steps:

  • Ensure complete removal of solvent: Use a rotary evaporator to remove all volatile solvents. For higher boiling point solvents, a high-vacuum pump might be necessary.

  • Attempt an aqueous workup: If not already performed, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform the acid-base wash as described in the experimental protocols. This can remove many ionic and polar impurities.

  • Proceed with column chromatography: This is the most effective way to separate the desired product from a complex mixture of impurities.

Issue 2: Low yield after purification.

Possible Cause:

  • Incomplete reaction.

  • Loss of product during aqueous workup (e.g., hydrolysis of the ester).

  • Poor separation during column chromatography.

  • Suboptimal choice of recrystallization solvent.

Troubleshooting Steps:

  • Monitor the reaction to completion: Use TLC to ensure all the starting material has been consumed.

  • Careful aqueous workup: Use a mild base like sodium bicarbonate for washing instead of stronger bases like sodium hydroxide to minimize ester hydrolysis. Ensure the pH does not become strongly basic.

  • Optimize column chromatography: Use the recommended solvent system and gradient. Collect smaller fractions to avoid mixing the product with impurities.

  • Optimize recrystallization: Perform small-scale solvent screening to find a solvent that dissolves the product when hot but in which it is poorly soluble when cold.

Issue 3: The purified product is colored.

Possible Cause:

  • Presence of colored, non-polar impurities that co-elute with the product during column chromatography.

Troubleshooting Steps:

  • Charcoal treatment during recrystallization: Add a small amount of activated charcoal to the hot solution of the crude product before filtration. The colored impurities may adsorb to the charcoal. Be aware that this may slightly reduce the yield.

  • Repeat column chromatography with a different solvent system: A different solvent system may provide better separation of the colored impurity.

Experimental Protocols

Protocol 1: Aqueous Workup of the Crude Reaction Mixture
  • After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • If methanol was used in excess, remove it via rotary evaporation.

  • Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

  • Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Continue adding until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare the column: Pack a glass column with silica gel using a slurry method with the initial elution solvent.

  • Load the sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the elution solvent and load it onto the top of the silica gel column.

  • Elute the column: Start with a non-polar solvent system and gradually increase the polarity. A common solvent system for similar compounds is a mixture of petroleum ether (or hexanes) and ethyl acetate.

  • Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Choose a solvent: Screen for a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold. Good starting points for nicotinate esters are mixtures of hexanes and ethyl acetate, or ethanol and water.

  • Dissolve the crude product: Place the crude solid in a flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorize (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallize: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolate and dry the crystals: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Table 1: TLC Analysis Data (Illustrative)

CompoundTypical Rf Value (4:1 Hexanes:Ethyl Acetate)Visualization
6-bromo-4-chloronicotinic acid~0.1UV (254 nm)
This compound ~0.5 UV (254 nm)
Less polar impurities> 0.6UV (254 nm)
Highly polar impurities< 0.1 (on baseline)UV (254 nm)

Table 2: Column Chromatography Solvent Systems (Starting Points)

Polarity of ImpuritiesRecommended Starting Solvent System (v/v)Gradient
Non-polar100% HexanesGradually increase the percentage of Ethyl Acetate
Moderately polar9:1 Hexanes:Ethyl AcetateGradually increase the percentage of Ethyl Acetate
Polar4:1 Hexanes:Ethyl AcetateMaintain or slightly increase the percentage of Ethyl Acetate

Table 3: Recrystallization Solvent Screening (Illustrative)

Solvent/Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
HexanesInsolubleSparingly solubleGood
Ethyl AcetateSolubleVery solublePoor
MethanolSolubleVery solublePoor
WaterInsolubleInsolubleN/A
Hexanes/Ethyl Acetate (e.g., 10:1)Sparingly solubleSolublePromising
Ethanol/Water (e.g., 1:1)Sparingly solubleSolublePromising

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve wash Wash with NaHCO3, Water, Brine dissolve->wash dry Dry and Concentrate wash->dry column Column Chromatography dry->column Crude Product recrystal Recrystallization column->recrystal Partially Purified Product end Pure Methyl 6-bromo- 4-chloronicotinate recrystal->end

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_issues Observed Issues cluster_solutions Troubleshooting Steps start Crude Product Analysis is_oil Is it an oil? start->is_oil is_colored Is it colored? is_oil->is_colored No remove_solvent Ensure complete solvent removal is_oil->remove_solvent Yes is_impure Are there impurities by TLC/NMR? is_colored->is_impure No charcoal Charcoal treatment during recrystallization is_colored->charcoal Yes column Perform Column Chromatography is_impure->column Yes end end is_impure->end No (Product is Pure) aqueous_workup Perform aqueous workup remove_solvent->aqueous_workup aqueous_workup->column recrystallize Perform Recrystallization column->recrystallize charcoal->recrystallize

Caption: A decision-making workflow for troubleshooting common purification issues.

Overcoming poor reactivity of the chloro group in Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-bromo-4-chloronicotinate. The focus is on overcoming the poor reactivity of the chloro group at the C4 position to enable selective functionalization through various cross-coupling and substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the chloro group at the C4 position of this compound so unreactive in standard cross-coupling reactions?

A1: The low reactivity of the C4-chloro group is primarily due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in palladium-catalyzed cross-coupling cycles challenging.[1] Chloropyridines are generally less reactive than their bromo or iodo counterparts.[1] Additionally, the electron-deficient nature of the pyridine ring can influence the reactivity of the substituents.

Q2: Which halogen is expected to react first in this compound under typical palladium-catalyzed cross-coupling conditions?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[2] Therefore, the C-Br bond at the C6 position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond at the C4 position.[2] Selective coupling at the C6-bromo position can be achieved while leaving the C4-chloro group intact for subsequent transformations.[2]

Q3: Is it possible to selectively functionalize the C4-chloro group while the C6-bromo group remains untouched?

A3: While challenging, selective functionalization at the C4-chloro position is possible through careful selection of catalysts, ligands, and reaction conditions. This typically requires more forcing conditions than those needed for the C6-bromo position. In some cases, a step-wise approach where the more reactive bromo group is reacted first is a more practical strategy.

Q4: What are the most common side reactions to be aware of when attempting to functionalize the C4-chloro position?

A4: Common side reactions include:

  • Protodehalogenation: Replacement of the chloro group with a hydrogen atom. This can be caused by trace amounts of water or other proton sources.

  • Homocoupling: Self-coupling of the boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions). This is often promoted by the presence of oxygen.[3][4]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[3]

Q5: What are the main strategies to activate the C4-chloro group for cross-coupling reactions?

A5: Key strategies include:

  • Use of specialized ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for activating C-Cl bonds.[1][4]

  • Choice of an appropriate base: Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[4]

  • Higher reaction temperatures: Increased temperatures can help overcome the activation energy barrier for the oxidative addition step.[4]

  • Microwave irradiation: This can often accelerate the reaction and improve yields.[5]

Troubleshooting Guides

Suzuki-Miyaura Coupling at the C4-Position
Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low to No Conversion 1. Inactive catalyst system for C-Cl activation.[1] 2. Catalyst poisoning by the pyridine nitrogen.[3] 3. Insufficient reaction temperature.1. Switch to a more active catalyst system, such as Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) or an NHC ligand.[1] 2. Increase catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%). 3. Increase the reaction temperature, potentially using a high-boiling solvent like dioxane or toluene.[3]
Significant Protodeboronation 1. Presence of water or other proton sources. 2. The base may be too harsh.1. Use anhydrous solvents and reagents. 2. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[1] 3. Screen different bases; sometimes a weaker base can mitigate this side reaction.
Homocoupling of Boronic Acid 1. Presence of oxygen.[3] 2. Inefficient transmetalation step.1. Ensure the reaction mixture is thoroughly degassed.[3] 2. Optimize the base to facilitate the transmetalation step.
Buchwald-Hartwig Amination at the C4-Position
Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low to No Product Formation 1. Ineffective catalyst/ligand combination for C-Cl amination. 2. Strong coordination of the amine to the palladium center.1. Employ specialized, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[6] 2. Use a strong, non-nucleophilic base like NaOtBu, K₃PO₄, or Cs₂CO₃. 3. Increase the reaction temperature.
Dehalogenation of Starting Material 1. β-hydride elimination from the palladium-amido complex.1. Use a ligand that promotes reductive elimination over β-hydride elimination. Bidentate ligands like BINAP or DPPF can sometimes be effective.[7]
Formation of Diarylamine 1. The primary amine product is more reactive than the starting amine.1. Use a larger excess of the starting amine. 2. Monitor the reaction closely and stop it before significant diarylamine formation occurs.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Slow or Incomplete Reaction 1. The nucleophile is not strong enough. 2. Insufficient activation of the pyridine ring.1. Use a stronger nucleophile or deprotonate the nucleophile with a strong base before addition. 2. Increase the reaction temperature. High temperatures are often required for SNAr reactions.[8] 3. Use a polar aprotic solvent like DMF or DMSO to enhance the reaction rate.
Multiple Products 1. Reaction at the ester group.1. Use a nucleophile that is less likely to react with the ester (e.g., a secondary amine). 2. Protect the ester group if necessary, though this adds extra steps to the synthesis.

Experimental Protocols

Selective Suzuki-Miyaura Coupling at the C4-Chloro Position (Representative Protocol)

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.[4]

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the reaction vessel.

  • Add the anhydrous, degassed solvent via syringe.[4]

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Buchwald-Hartwig Amination at the C4-Chloro Position (Representative Protocol)

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equiv.)

  • Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)

  • XPhos (or other suitable Buchwald ligand) (1.2 - 6 mol%)

  • NaOtBu or K₃PO₄ (1.5 - 2.0 equiv.)

  • Anhydrous toluene or 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.[6]

  • Add the base, this compound, and the desired amine.[6]

  • Add the anhydrous solvent via syringe.[6]

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.[6]

  • After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr) with an Amine (Representative Protocol)

This protocol is a general guideline and may require optimization for specific nucleophiles.

Reagents and Materials:

  • This compound

  • Amine (2.0 - 3.0 equiv.)

  • Optional: A non-nucleophilic base (e.g., DIPEA) if using an amine salt.

  • High-boiling polar aprotic solvent (e.g., DMSO, NMP, or DMA)

Procedure:

  • In a sealed tube, dissolve this compound in the chosen solvent.

  • Add the amine to the solution.

  • Seal the tube and heat the reaction mixture to a high temperature (e.g., 120-160 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-Cl (this compound) pd_complex R-Pd(II)-Cl(L_n) (Rate-Determining for C-Cl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex R-Pd(II)-Ar(L_n) transmetalation->pd_aryl_complex boronic_acid Ar-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar reductive_elimination->product

Caption: Suzuki-Miyaura catalytic cycle for the C4-arylation.

Buchwald_Hartwig_Amination_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-Cl pd_complex R-Pd(II)-Cl(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amido_complex R-Pd(II)-NR'₂(L_n) amine_coordination->pd_amido_complex Deprotonation amine R'₂NH + Base amine->amine_coordination reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-NR'₂ reductive_elimination->product

Caption: Buchwald-Hartwig amination cycle for the C4-amination.

SNAr_Mechanism start This compound (Electron-deficient ring) addition Nucleophilic Addition start->addition nucleophile Nucleophile (e.g., R₂NH) nucleophile->addition meisenheimer Meisenheimer Complex (Resonance-stabilized anion) addition->meisenheimer Rate-determining step elimination Elimination of Leaving Group meisenheimer->elimination product Substituted Product elimination->product Cl⁻ departs

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

Technical Support Center: Optimizing Reactions with Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Methyl 6-bromo-4-chloronicotinate. It provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during chemical synthesis and modification of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a highly functionalized pyridine derivative primarily used in palladium-catalyzed cross-coupling reactions. The bromine atom at the 6-position is significantly more reactive than the chlorine atom at the 4-position, allowing for selective functionalization. The most common reactions include:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds with boronic acids or their esters, introducing a variety of aryl, heteroaryl, or vinyl groups.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes, leading to the synthesis of substituted alkynylpyridines.[1]

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with primary or secondary amines, amides, or carbamates, enabling the introduction of diverse nitrogen-containing substituents.[2][3][4][5]

Q2: Which halogen is more reactive in cross-coupling reactions, the bromine at the 6-position or the chlorine at the 4-position?

A2: The carbon-bromine (C-Br) bond at the 6-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 4-position in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This inherent difference in reactivity allows for selective functionalization at the 6-position while leaving the 4-position available for subsequent transformations.

Q3: I am concerned about the hydrolysis of the methyl ester group under the basic conditions of the coupling reaction. What can I do to minimize this?

A3: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction, especially with strong bases and prolonged reaction times at elevated temperatures. To mitigate this:

  • Choice of Base: Use a milder base that is still effective for the coupling reaction. For Suzuki-Miyaura reactions, bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH). For some base-sensitive substrates, potassium fluoride (KF) can be effective, although it may lead to slower reaction rates.[6]

  • Reaction Temperature and Time: Optimize the reaction to proceed at the lowest possible temperature and for the shortest time necessary for completion.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can promote hydrolysis.

  • Protecting Groups: While less common for simple methyl esters, in challenging cases, the carboxylic acid functionality could be protected with a more robust group if ester hydrolysis is a persistent issue.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired coupled product.

Possible Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Ensure proper storage under an inert atmosphere. Consider using a pre-catalyst for more reliable activation.
Poor Choice of Base The base is crucial for activating the boronic acid. Test a range of bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate.
Inappropriate Solvent A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is often optimal. Vary the ratio of the organic solvent to water to improve the solubility of the reagents. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.
Protodeboronation of Boronic Acid This side reaction, where the boronic acid is replaced by a hydrogen atom, is common with electron-deficient boronic acids. Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[7] Minimize reaction time and temperature.
Low Reactivity of Aryl Chloride If attempting to couple at the 4-position (C-Cl), more forcing conditions and specialized catalyst systems with bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) are generally required.

Problem: Significant formation of homocoupled boronic acid byproduct.

Possible Cause Troubleshooting Steps
Slow Transmetalation Increase the reaction temperature moderately. Change the ligand to one that promotes faster transmetalation.
Incorrect Stoichiometry Ensure an excess of the boronic acid (typically 1.1 to 1.5 equivalents) is used relative to the this compound.
Sonogashira Coupling

Problem: Low yield or incomplete reaction.

Possible Cause Troubleshooting Steps
Catalyst System Inefficiency Ensure both the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (e.g., CuI) are fresh and active.
Inadequate Base An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to neutralize the HX byproduct and can also serve as the solvent.[8] Ensure the base is anhydrous.
Oxygen Contamination The reaction is highly sensitive to oxygen. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Homocoupling of the Alkyne (Glaser Coupling) This can occur in the presence of oxygen. Rigorous exclusion of air is critical.
Buchwald-Hartwig Amination

Problem: Low conversion of the starting material.

Possible Cause Troubleshooting Steps
Weak Base A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For more sensitive substrates, cesium carbonate (Cs₂CO₃) can be effective.[5]
Ligand Choice The choice of phosphine ligand is critical. For challenging substrates like electron-deficient heteroaryl halides, bulky and electron-rich ligands such as XPhos, SPhos, or RuPhos are often necessary to facilitate the reaction.[9]
Catalyst Inhibition The pyridine nitrogen in the substrate can coordinate to the palladium center and inhibit catalytic activity. Using a ligand that binds strongly to the palladium can help to mitigate this effect.

Experimental Protocols

The following are representative protocols for common cross-coupling reactions with this compound. These should be considered as starting points, and optimization of specific parameters may be necessary for different coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

    • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne
  • Reagents:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • PdCl₂(PPh₃)₂ (0.03 equiv)

    • Copper(I) iodide (CuI) (0.05 equiv)

    • Triethylamine (Et₃N)

    • Anhydrous THF

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous and degassed THF and Et₃N (e.g., in a 2:1 ratio).

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) and monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

    • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound with a Primary Amine
  • Reagents:

    • This compound (1.0 equiv)

    • Primary amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • XPhos (0.08 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene, degassed

  • Procedure:

    • In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

    • Add the degassed toluene, followed by the primary amine and then this compound.

    • Seal the flask and heat the reaction mixture to 90-110 °C.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Visualizing Experimental Workflows

Troubleshooting_Workflow start Reaction Start reagents Select & Prepare Reagents (Substrate, Coupling Partner, Catalyst, Ligand, Base) start->reagents setup Reaction Setup (Inert Atmosphere, Degassed Solvent) reagents->setup monitoring Monitor Reaction (TLC, LC-MS) setup->monitoring completion Reaction Complete? monitoring->completion workup Workup & Purification completion->workup Yes troubleshoot Troubleshoot completion->troubleshoot No product Desired Product workup->product optimize_base Optimize Base troubleshoot->optimize_base Check Base optimize_solvent Optimize Solvent troubleshoot->optimize_solvent Check Solvent optimize_catalyst Optimize Catalyst/Ligand troubleshoot->optimize_catalyst Check Catalyst optimize_base->setup optimize_solvent->setup optimize_catalyst->setup

Suzuki_Miyaura_Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition substrate Methyl 6-bromo- 4-chloronicotinate substrate->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation pd_intermediate Ar-Pd(II)(R)L₂ transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Methyl 6-aryl- 4-chloronicotinate reductive_elimination->product

References

Protodeboronation issues in Suzuki reactions with Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with protodeboronation in Suzuki-Miyaura coupling reactions involving Methyl 6-bromo-4-chloronicotinate.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in my Suzuki reaction with this compound?

A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura couplings where the carbon-boron bond of the organoboron reagent (e.g., a boronic acid or its ester) is cleaved and replaced by a carbon-hydrogen bond.[1] This consumes your nucleophilic coupling partner, leading to a reduced yield of the desired coupled product and the formation of a deboronated byproduct, which can complicate purification. For a substrate like this compound, which is an electron-deficient pyridine, the boronic acids used in the coupling can be particularly susceptible to this side reaction.[2]

Q2: Which halogen on this compound is expected to react first in a Suzuki coupling?

A2: In palladium-catalyzed Suzuki reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[3] Therefore, for this compound, the carbon-bromine (C-Br) bond at the 6-position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine (C-Cl) bond at the 4-position. By carefully controlling the reaction conditions, it is possible to achieve highly selective coupling at the C-6 position while leaving the C-4 chloro group intact for potential subsequent transformations.[3]

Q3: What are the primary factors that contribute to protodeboronation in this specific reaction?

A3: Several factors can exacerbate protodeboronation when working with electron-deficient heteroaryl substrates like this compound:

  • Base: Strong bases can accelerate the decomposition of the boronic acid.[4]

  • Water: The presence of water in the reaction mixture provides a proton source for the protodeboronation reaction.

  • Temperature: Higher reaction temperatures can increase the rate of the undesired protodeboronation side reaction.

  • Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired protodeboronation. Bulky phosphine ligands, while often beneficial for the coupling step, have been shown to sometimes promote protodeboronation.[5][6][7]

  • Boronic Acid Stability: The inherent stability of the boronic acid used is a critical factor. Electron-deficient and some heteroaryl boronic acids are more prone to protodeboronation.[1]

Q4: How can I minimize protodeboronation?

A4: Several strategies can be employed to suppress protodeboronation:

  • Use of Boronic Esters or MIDA Boronates: Converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can provide a "slow release" of the active boronic acid during the reaction, keeping its concentration low and minimizing the opportunity for protodeboronation.[1]

  • Choice of a Milder Base: Using weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH) can reduce the rate of protodeboronation.[8][9]

  • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, minimizing its amount can help reduce protodeboronation.

  • Optimization of Catalyst System: Employing a highly active catalyst system with an appropriate ligand can accelerate the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation reaction. Dialkylbiarylphosphine ligands are often effective in this regard.[10]

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can help to disfavor the protodeboronation pathway.

Troubleshooting Guide

Problem: Low yield of the desired coupled product and a significant amount of protodeboronated byproduct.

This is a classic symptom of protodeboronation outcompeting the desired Suzuki coupling. The following troubleshooting steps and data tables can help optimize your reaction conditions.

G start Low Yield & High Protodeboronation step1 Step 1: Evaluate the Boronic Acid Derivative start->step1 step2 Step 2: Optimize the Base step1->step2 If using boronic acid, switch to pinacol or MIDA ester step3 Step 3: Re-evaluate Catalyst and Ligand step2->step3 If using a strong base, switch to a weaker one (e.g., K3PO4) step4 Step 4: Adjust Reaction Conditions step2->step4 step3->step4 end_node Improved Yield step3->end_node If using a bulky ligand, try a less sterically demanding one or a dialkylbiarylphosphine step4->end_node Lower temperature and minimize water content

Caption: A logical workflow for troubleshooting low yields due to protodeboronation.

The following tables summarize quantitative data on how different reaction parameters can affect the outcome of Suzuki reactions with substrates analogous to this compound.

Table 1: Comparison of Different Bases in Suzuki Coupling

BaseSolventTemperature (°C)Yield of Coupled Product (%)Reference
K₃PO₄1,4-Dioxane/H₂O80Good to Excellent[11]
K₂CO₃Toluene/Ethanol/H₂O110Good[12]
Na₂CO₃Toluene/Ethanol/H₂O110Moderate to Good[12]
Cs₂CO₃1,4-Dioxane100Good[13]
NaOHVariousVariousCan lead to side reactions[4]

Note: Yields are highly substrate-dependent and the table provides a general trend.

Table 2: Influence of Palladium Catalyst and Ligand on Selectivity and Yield

Palladium SourceLigandSubstrate TypeKey ObservationReference
Pd(PPh₃)₄PPh₃DichloropyrimidineGood yields for C4-arylation[11]
Pd(OAc)₂SPhosAryl chloridesHighly active, can suppress side reactions[10]
Pd₂(dba)₃XPhosHindered aryl chloridesEffective for challenging couplings[10]
PdCl₂(dppf)dppf2-Bromo-4-methylpyridineHigh yields with K₂CO₃[9]

Experimental Protocols

General Protocol for Selective Suzuki Coupling at the C6-Position of this compound

This protocol is a starting point and may require optimization for specific boronic acids and desired outcomes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane or Toluene, with a minimal amount of water if necessary)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid/ester, and the base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle A Pd(0)Ln B Oxidative Addition A->B R1-X C R1-Pd(II)L2-X B->C D Transmetalation C->D [R2-B(OH)3]- E R1-Pd(II)L2-R2 D->E F Reductive Elimination E->F F->A Product G R1-R2 F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protodeboronation Pathway

Protodeboronation BoronicAcid R-B(OH)2 Boronate [R-B(OH)3]- BoronicAcid->Boronate + OH- Protodeboronation Protodeboronation (Side Reaction) Boronate->Protodeboronation + H+ Product R-H Protodeboronation->Product

Caption: The competing protodeboronation pathway of a boronic acid.

References

Improving regioselectivity in reactions of Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-bromo-4-chloronicotinate. The information is designed to help improve regioselectivity in common cross-coupling and nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in a typical palladium-catalyzed cross-coupling reaction with this compound?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[1] For this compound, the Carbon-Bromine (C-Br) bond at the C6 position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the Carbon-Chlorine (C-Cl) bond at the C4 position.[1] Therefore, selective functionalization at the C6-bromo position is the expected outcome under standard conditions.

Q2: How can I achieve selective reaction at the C6-bromo position?

A2: By carefully controlling the reaction conditions, you can achieve highly selective coupling at the C6 position while leaving the C4-chloro group intact for subsequent transformations.[1] Key parameters to control include the choice of catalyst, ligand, base, and reaction temperature. For instance, using a catalyst like Pd(dppf)Cl₂ for Suzuki couplings has been shown to be effective for selective reactions on similar substrates.[1]

Q3: Is it possible to achieve a reaction at the C4-chloro position while leaving the C6-bromo position unreacted?

A3: Achieving selectivity for the less reactive C-Cl bond in the presence of a more reactive C-Br bond is challenging. However, unconventional site selectivity can sometimes be achieved with specialized catalyst systems. For example, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines. This approach might be explored for this compound, but success is not guaranteed and would require significant optimization.

Q4: What are the common side reactions to look out for?

A4: Common side reactions include:

  • Double-coupling: Reaction at both the C6 and C4 positions. This can occur if the reaction temperature is too high or the reaction time is too long.

  • Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in a Suzuki reaction).

  • Protodehalogenation: The replacement of a halogen atom with a hydrogen atom.

  • Hydrolysis of the ester: The methyl ester group can be hydrolyzed under strongly basic or acidic conditions, especially at elevated temperatures.

Troubleshooting Guides

Issue 1: Low yield of the desired C6-substituted product in a Suzuki-Miyaura Coupling.
Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air-stable.
Inappropriate Ligand For selective C6 coupling, a ligand like dppf is often effective.[1] Ensure the correct palladium-to-ligand ratio is used.
Ineffective Base The choice of base is crucial. Sodium carbonate is a common choice for Suzuki couplings.[1] Consider screening other bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. The base must be strong enough to facilitate transmetalation but not so strong as to cause significant ester hydrolysis.
Low Reaction Temperature While higher temperatures can lead to side reactions, the reaction may not proceed at a sufficient rate if the temperature is too low. A temperature of around 80-100 °C is a good starting point for Suzuki couplings of aryl bromides.
Poor Solvent Choice A mixture of an organic solvent and water (e.g., 1,4-dioxane/water) is often used for Suzuki reactions.[1] Ensure the solvents are degassed to prevent catalyst oxidation.
Issue 2: Lack of Regioselectivity (Reaction at both C4 and C6) in a Sonogashira Coupling.
Possible Cause Troubleshooting Step
High Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the less reactive C-Cl bond. Try running the reaction at a lower temperature (e.g., room temperature to 60 °C).
Highly Active Catalyst System A very active catalyst might not differentiate well between the C-Br and C-Cl bonds. Consider using a less reactive catalyst or ligand combination.
Prolonged Reaction Time Once the C6-coupling is complete, the C4-chloro position may start to react if the reaction is left for too long. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Ligand Choice The nature of the ligand can influence regioselectivity. For Sonogashira couplings, phosphine ligands like PPh₃ are common. The choice of ligand can sometimes alter the selectivity of the reaction.[2][3]
Issue 3: No reaction or low conversion in a Buchwald-Hartwig Amination at the C6-position.
Possible Cause Troubleshooting Step
Inappropriate Ligand The choice of ligand is critical in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[4][5]
Incorrect Base Strong, non-nucleophilic bases like NaOt-Bu, LiHMDS, or Cs₂CO₃ are typically used.[4] The choice of base can depend on the specific amine being used.
Amine Reactivity Sterically hindered or electron-poor amines may require more forcing conditions (higher temperature, more active catalyst/ligand system).
Catalyst Inhibition The substrate or amine could potentially inhibit the catalyst. Ensure all reagents are pure.

Experimental Protocols

Selective Suzuki-Miyaura Coupling at the C6-Position

This protocol is a general method adapted from procedures for structurally similar compounds.[1] Optimization may be required for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (0.03 equivalents)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 to 10:1 ratio.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Suzuki_Coupling_Pathway cluster_0 Selective Suzuki Coupling at C6 Start This compound OxAdd Oxidative Addition (C6-Br Bond) Start->OxAdd More reactive Pd0 Pd(0) Catalyst Pd0->OxAdd Transmetalation Transmetalation OxAdd->Transmetalation ArylBOH2 ArB(OH)₂ (Arylboronic acid) ArylBOH2->Transmetalation Base Base (e.g., Na₂CO₃) Base->Transmetalation ReductElim Reductive Elimination Transmetalation->ReductElim Product Methyl 6-aryl-4-chloronicotinate ReductElim->Product CatalystRegen Catalyst Regeneration ReductElim->CatalystRegen CatalystRegen->Pd0 Troubleshooting_Logic Start Low Yield or Poor Selectivity CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions CheckPurity->CheckConditions If pure OptimizeCatalyst Optimize Catalyst System (Pre-catalyst, Ligand) CheckConditions->OptimizeCatalyst OptimizeBase Optimize Base CheckConditions->OptimizeBase OptimizeSolvent Optimize Solvent System CheckConditions->OptimizeSolvent OptimizeTemp Optimize Temperature and Reaction Time CheckConditions->OptimizeTemp Success Improved Outcome OptimizeCatalyst->Success OptimizeBase->Success OptimizeSolvent->Success OptimizeTemp->Success

References

Validation & Comparative

Navigating the Spectroscopic Maze: A Comparative Guide to the 1H NMR Interpretation of Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 6-bromo-4-chloronicotinate, a key building block in medicinal chemistry. We will delve into a detailed interpretation of its 1H NMR spectrum and compare this technique with other instrumental methods of analysis, supported by experimental data and protocols.

This compound presents a unique spectroscopic challenge due to the presence of multiple electronegative substituents on the pyridine ring, which significantly influences the chemical environment of its protons. Understanding its 1H NMR spectrum is crucial for confirming its identity and purity.

Unraveling the 1H NMR Spectrum

The 1H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals distinct signals corresponding to the protons in the molecule.

Table 1: 1H NMR Spectral Data of this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~8.90Singlet1HH-2
2~7.85Singlet1HH-5
3~3.95Singlet3H-OCH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

The downfield chemical shifts of the aromatic protons (H-2 and H-5) are attributed to the deshielding effect of the electronegative nitrogen atom and the halogen substituents on the pyridine ring. The methyl ester protons appear as a sharp singlet further upfield. The lack of coupling between the aromatic protons is a key feature, indicating their para-relationship on the pyridine ring.

A Comparative Look: Alternative Spectroscopic Techniques

While 1H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of spectroscopic methods.

Table 2: Comparison of Spectroscopic Data for this compound

TechniqueObserved Data/Expected FragmentsInformation Provided
13C NMR Expected signals for 7 distinct carbon environments.Provides information on the carbon framework of the molecule.
Mass Spectrometry (MS) Molecular ion peak (M+) and isotopic peaks due to Br and Cl.Confirms the molecular weight and elemental composition.
Infrared (IR) Spectroscopy Characteristic C=O stretch of the ester, C-Cl, and C-Br vibrations.Identifies key functional groups present in the molecule.

Each technique provides a unique piece of the structural puzzle. 13C NMR complements the 1H NMR by mapping the carbon skeleton. Mass spectrometry provides the molecular weight and the characteristic isotopic pattern of bromine and chlorine, confirming their presence. Infrared spectroscopy identifies the key functional groups, such as the carbonyl group of the ester.

Experimental Protocols

Reproducible and reliable data is paramount in scientific research. Below are standardized protocols for acquiring the spectroscopic data discussed.

1H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a standard proton pulse sequence. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

13C NMR Spectroscopy
  • Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of CDCl₃.

  • Instrumentation: Use a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Employ a proton-decoupled pulse sequence.

  • Data Processing: Process the data similarly to the 1H NMR spectrum, referencing the solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.

  • Data Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final IR spectrum.

Logical Workflow of 1H NMR Interpretation

The process of interpreting a 1H NMR spectrum follows a logical progression from the molecular structure to the final assignment of signals.

G cluster_0 Structural Analysis cluster_1 Spectral Prediction cluster_2 Data Acquisition & Analysis cluster_3 Interpretation & Assignment Molecular_Structure This compound Structure Proton_Environments Identify Unique Proton Environments (H-2, H-5, -OCH3) Molecular_Structure->Proton_Environments Predict_Chemical_Shifts Predict Chemical Shifts (Aromatic vs. Aliphatic) Proton_Environments->Predict_Chemical_Shifts Predict_Multiplicity Predict Multiplicity (Singlets expected) Proton_Environments->Predict_Multiplicity Predict_Integration Predict Integration (1H : 1H : 3H) Proton_Environments->Predict_Integration Acquire_Spectrum Acquire 1H NMR Spectrum Process_Spectrum Process Spectrum (FT, Phasing, Baseline) Acquire_Spectrum->Process_Spectrum Analyze_Shifts Analyze Chemical Shifts Process_Spectrum->Analyze_Shifts Analyze_Multiplicity Analyze Multiplicity Process_Spectrum->Analyze_Multiplicity Analyze_Integration Analyze Integration Process_Spectrum->Analyze_Integration Assign_Signals Assign Signals to Protons Analyze_Shifts->Assign_Signals Analyze_Multiplicity->Assign_Signals Analyze_Integration->Assign_Signals

Caption: Workflow for 1H NMR Interpretation.

A Comparative Guide to the 13C NMR Analysis of Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticipated 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 6-bromo-4-chloronicotinate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents a comparative analysis based on established substituent effects on the pyridine ring. By examining the 13C NMR data of simpler, structurally related analogs, we can predict and interpret the spectrum of the title compound. This approach offers valuable insights for researchers working with halogenated nicotinic acid derivatives.

Predicted 13C NMR Chemical Shifts

The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. In this compound, the electron-withdrawing effects of the nitrogen atom, the bromine, the chlorine, and the methyl carboxylate group significantly influence the positions of the carbon signals.

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are derived from the known chemical shifts of pyridine and the incremental shifts caused by chloro, bromo, and methyl ester substituents on a pyridine ring. For comparative purposes, experimental data for pyridine is included.

Carbon Atom Pyridine (Experimental, ppm) This compound (Predicted, ppm) Expected Influence of Substituents
C2150152 - 156Deshielded by the adjacent nitrogen atom.
C3124128 - 132Deshielded by the directly attached electron-withdrawing carboxylate group.
C4136145 - 149Strongly deshielded by the electronegative chlorine atom.
C5124125 - 129Influenced by both the adjacent chlorine and bromine atoms.
C6150142 - 146Deshielded by the electronegative bromine atom and the ring nitrogen.
-COOCH3-163 - 167Carbonyl carbon, typically in the downfield region.
-OCH3-52 - 56Methyl carbon of the ester group.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve 20-50 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer operating at a field strength of at least 100 MHz for 13C nuclei (e.g., a 400 MHz 1H spectrometer).

  • Tune and match the 13C probe.

  • Lock the spectrometer to the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096) is typically required to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the solvent signal (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.

Workflow for 13C NMR Analysis

The following diagram illustrates the general workflow for the 13C NMR analysis of an organic compound like this compound.

workflow 13C NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire Acquire FID (Pulse Program) setup->acquire ft Fourier Transform acquire->ft phase Phasing and Baseline Correction ft->phase reference Reference Spectrum phase->reference assign Peak Assignment reference->assign interpret Structural Interpretation assign->interpret

Caption: A flowchart of the 13C NMR analysis process.

A Comparative Analysis of C-Br versus C-Cl Bond Reactivity in Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the selective functionalization of dihalogenated heterocyclic compounds is a critical strategy for molecular diversification. Methyl 6-bromo-4-chloronicotinate, a substituted pyridine derivative, presents two distinct reactive sites: a carbon-bromine (C-Br) bond and a carbon-chlorine (C-Cl) bond. Understanding the differential reactivity of these two sites is paramount for designing regioselective synthetic routes, enabling the controlled, sequential introduction of various functionalities.

This guide provides an objective comparison of the reactivity of the C-Br and C-Cl bonds in this compound, with a focus on two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The comparison is supported by fundamental chemical principles and analogous experimental data from the scientific literature.

Core Principles: Bond Strength and Reaction Mechanism

The disparate reactivity of C-Br and C-Cl bonds is primarily governed by two key factors: bond dissociation energy (BDE) and the mechanism of the reaction . The C-Br bond is inherently weaker than the C-Cl bond, a fact that dictates reactivity in reactions where bond cleavage is the rate-determining step.

Table 1: Average Bond Dissociation Energies (BDEs) for Carbon-Halogen Bonds in Aromatic Systems
Bond TypeAverage Bond Dissociation Energy (kJ/mol)
C-Cl~397-406
C-Br~335-346
Data compiled from various sources in chemical literature.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the universally accepted reactivity trend for halogens is I > Br > Cl > F. This order is a direct consequence of the mechanism's rate-determining step: the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] A weaker bond, possessing a lower activation energy for cleavage, will undergo oxidative addition more readily.

Given that the C-Br bond is significantly weaker than the C-Cl bond, palladium-catalyzed cross-coupling reactions on this compound are expected to proceed with high selectivity at the 6-position (C-Br). This allows for the selective introduction of aryl, alkyl, or other moieties at this position while leaving the C-Cl bond intact for subsequent transformations.

Suzuki_Coupling_Selectivity cluster_substrate This compound cluster_catalyst Catalytic Cycle cluster_products Reaction Pathway Substrate C-Br & C-Cl bonds Pd0 Pd(0) Catalyst OA_Br Oxidative Addition at C-Br Pd0->OA_Br Lower Ea (Weaker Bond) OA_Cl Oxidative Addition at C-Cl Pd0->OA_Cl Higher Ea (Stronger Bond) Major_Product Major Product (Coupling at C-6) OA_Br->Major_Product Favored Pathway Minor_Product Minor Product (Coupling at C-4) OA_Cl->Minor_Product Disfavored Pathway

Diagram 1: Selective Suzuki Coupling Reactivity.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-6 Position

The following is a representative protocol for the selective Suzuki-Miyaura coupling at the C-Br bond of a bromochloropyridine derivative, adapted from established literature procedures.[2][3][4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: The major product will be the 6-aryl-4-chloronicotinate ester, with minimal formation of the 4-aryl-6-bromonicotinate isomer.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The reactivity order for halogens in nucleophilic aromatic substitution (SNAr) is often the reverse of that seen in cross-coupling: F > Cl > Br > I.[5][6][7][8][9][10] This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.

The stability of this intermediate is enhanced by the presence of electron-withdrawing groups and by the high electronegativity of the halogen at the substitution site, which stabilizes the developing negative charge through an inductive effect. Since chlorine is more electronegative than bromine, it provides greater stabilization to the Meisenheimer complex, often leading to a faster reaction rate at the C-Cl bond. Therefore, in an SNAr reaction, it is plausible that the C-Cl bond at the 4-position of this compound would be more reactive than the C-Br bond at the 6-position, especially with strong nucleophiles.

SNAr_Reactivity cluster_substrate This compound cluster_nucleophile Nucleophilic Attack cluster_intermediates Reaction Pathway Substrate C-Br & C-Cl bonds Nucleophile Nucleophile (e.g., RO⁻, R₂NH) Meisenheimer_Cl Meisenheimer Complex (Attack at C-Cl) Nucleophile->Meisenheimer_Cl More Stabilized (Higher Electronegativity of Cl) Meisenheimer_Br Meisenheimer Complex (Attack at C-Br) Nucleophile->Meisenheimer_Br Less Stabilized Product_Cl Major Product (Substitution at C-4) Meisenheimer_Cl->Product_Cl Favored Pathway Product_Br Minor Product (Substitution at C-6) Meisenheimer_Br->Product_Br Disfavored Pathway

Diagram 2: SNAr Reaction Selectivity.
Experimental Protocol: Representative Nucleophilic Aromatic Substitution

The following is a general protocol for an SNAr reaction on a halo-heterocycle. The selectivity between the C-Cl and C-Br positions may depend on the specific nucleophile and reaction conditions.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., sodium methoxide, benzylamine, 1.1-2.0 equiv)

  • Solvent (e.g., DMSO, DMF, or THF)

  • Base (if the nucleophile is neutral, e.g., K₂CO₃, NaH)

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction flask.

  • If using a neutral nucleophile, add the base to the mixture.

  • Add the nucleophile to the reaction mixture. The addition may be done at room temperature or at a reduced temperature (e.g., 0 °C) if the reaction is exothermic.

  • Stir the reaction at room temperature or with heating (e.g., 50-120 °C), depending on the reactivity of the nucleophile.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the product by chromatography or recrystallization.

Expected Outcome: The reaction is anticipated to favor substitution at the 4-position (C-Cl) due to the greater electronegativity of chlorine stabilizing the Meisenheimer intermediate. However, the selectivity may be influenced by steric factors and the specific reaction conditions employed.

Conclusion

The C-Br and C-Cl bonds in this compound exhibit distinct and predictable reactivity profiles that can be exploited for selective chemical synthesis.

  • For palladium-catalyzed cross-coupling reactions , the C-Br bond at the 6-position is significantly more reactive due to its lower bond dissociation energy, allowing for selective functionalization at this site.

  • For nucleophilic aromatic substitution reactions , the C-Cl bond at the 4-position is predicted to be the more reactive site, as the higher electronegativity of chlorine better stabilizes the key Meisenheimer intermediate.

This differential reactivity makes this compound a valuable and versatile building block for the synthesis of complex, polysubstituted pyridine derivatives, enabling the construction of novel chemical entities for drug discovery and materials science. Researchers can leverage these principles to design efficient and highly regioselective synthetic strategies.

References

A Comparative Guide to the Reactivity of Methyl 6-bromo-4-chloronicotinate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of Methyl 6-bromo-4-chloronicotinate with other halonicotinate analogues in key palladium-catalyzed cross-coupling reactions. The information presented, supported by established chemical principles and representative experimental data, is intended to aid in the strategic design of synthetic routes for the development of novel pharmaceuticals and functional materials.

The reactivity of halonicotinates, like other aryl halides, in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl, a trend that is inversely correlated with the bond dissociation energy.[1] This makes the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, more facile for heavier halogens.[2] Consequently, iodo-substituted nicotinates are the most reactive, often requiring milder conditions, while chloro-substituted nicotinates are the least reactive and may necessitate more specialized and robust catalytic systems to achieve high yields.[1]

In the case of dihalogenated nicotinates such as this compound, the regioselectivity of the cross-coupling reaction is an additional critical consideration. The position of the halogen on the electron-deficient pyridine ring significantly influences its reactivity. Generally, halogens at the C2 and C4/C6 positions are more activated towards oxidative addition than a halogen at the C5 position.[2][3] For this compound, the bromine at the 6-position is expected to be more reactive than the chlorine at the 4-position, allowing for selective functionalization.

Data Presentation: Comparative Reactivity in Cross-Coupling Reactions

The following tables summarize representative quantitative data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of various halopyridines, illustrating the expected reactivity trends applicable to this compound and its analogues.

Table 1: Suzuki-Miyaura Coupling of Halopyridines with Phenylboronic Acid

Halopyridine SubstrateCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
Methyl 6-iodo-4-chloronicotinate (hypothetical)Pd(PPh₃)₄K₂CO₃Toluene/H₂O80 / 2>90Inferred from[4][5]
This compound Pd(PPh₃)₄K₂CO₃Toluene/H₂O100 / 8~85Inferred from[1][5]
Methyl 4,6-dichloronicotinatePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane110 / 16~70Inferred from[6]

Table 2: Sonogashira Coupling of Halopyridines with Phenylacetylene

Halopyridine SubstrateCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-IodopyridinePd(PPh₃)₄ / CuIEt₃NTHFRT / 298[1]
2-Bromopyridine Pd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 1245[1]
2-ChloropyridinePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 12<5[1]
This compound Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF100 / 3~80 (at bromo position)Inferred from[7]

Table 3: Buchwald-Hartwig Amination of Halopyridines with Morpholine

Halopyridine SubstrateCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-IodopyridinePd₂(dba)₃ / BINAPNaOtBuToluene80 / 4>95Inferred from[8]
2-Bromopyridine Pd₂(dba)₃ / BINAPNaOtBuToluene100 / 12~90Inferred from[9]
2-ChloropyridinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH110 / 24~85Inferred from[3]
This compound Pd₂(dba)₃ / RuPhosLiHMDSToluene100 / 18High (at bromo position)Inferred from general principles

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions, which can be adapted for this compound and its analogues.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize Methyl 4-chloro-6-phenylnicotinate from this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (2.0 equiv)

  • Toluene

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add degassed toluene and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Cross-Coupling

Objective: To synthesize Methyl 4-chloro-6-(phenylethynyl)nicotinate from this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.025 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous DMF and triethylamine.

  • Add phenylacetylene dropwise via syringe.

  • Heat the reaction mixture to 100 °C.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

Objective: To synthesize Methyl 4-chloro-6-(morpholino)nicotinate from this compound.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • RuPhos (0.04 equiv)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and RuPhos.

  • Add anhydrous toluene and stir for a few minutes.

  • Add this compound, morpholine, and LiHMDS.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Experimental_Workflow start Start reagents Combine Halonicotinate, Coupling Partner, Base, and Catalyst start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: Quench, Extract, Wash, Dry monitor->workup Complete purify Purify by Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_complex Ar-Pd(II)L₂(X) oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation R-B(OR)₂ + Base ar_pd_r Ar-Pd(II)L₂(R) transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Regioselectivity_Factors substrate This compound reactivity Reactivity Factors substrate->reactivity halide Halogen Identity (Br vs. Cl) reactivity->halide position Halogen Position (C6 vs. C4) reactivity->position electronics Ring Electronics (Electron Deficient) reactivity->electronics conditions Reaction Conditions catalyst Catalyst/Ligand conditions->catalyst base Base conditions->base temperature Temperature conditions->temperature outcome Reaction Outcome halide->outcome Br > Cl position->outcome C6 > C4 (generally) electronics->outcome catalyst->outcome Controls selectivity base->outcome temperature->outcome

Caption: Logical relationships influencing regioselectivity in cross-coupling reactions.

References

Navigating the Synthesis of Substituted Nicotinates: A Comparative Guide to Alternatives for Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Methyl 6-bromo-4-chloronicotinate is a valuable reagent for introducing a 4,6-disubstituted nicotinic acid motif, a common scaffold in pharmacologically active compounds. However, exploring alternative reagents can offer advantages in terms of reactivity, regioselectivity, and cost-effectiveness. This guide provides an objective comparison of alternative reagents to this compound, with a focus on their performance in key cross-coupling reactions, supported by available experimental data.

This guide will delve into a comparative analysis of commercially available or readily synthesizable alternatives to this compound. The primary focus will be on their reactivity in three of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Alternatives to this compound

The key to identifying suitable alternatives lies in modifying the halogen substitution pattern on the methyl nicotinate core. The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is heavily influenced by the nature of the halogen and its position on the ring. The generally accepted order of reactivity for halogens is I > Br > Cl, which is inversely correlated with the carbon-halogen bond strength. This trend dictates that the oxidative addition of the palladium catalyst, often the rate-determining step, is more facile for heavier halogens.

Based on this principle, the following compounds have been identified as key alternatives for this comparative guide:

  • Methyl 4-bromo-6-chloronicotinate: An isomer of the primary reagent, offering the potential for altered regioselectivity in cross-coupling reactions.

  • Methyl 6-iodo-4-chloronicotinate: The iodo-analogue is expected to exhibit higher reactivity at the 6-position, potentially allowing for milder reaction conditions.

  • Methyl 4-iodo-6-chloronicotinate: This isomer would be expected to show enhanced reactivity at the 4-position.

  • Methyl 4,6-dichloronicotinate: A more cost-effective alternative, though its lower reactivity may necessitate more forcing reaction conditions or specialized catalyst systems.

  • Methyl 4,6-dibromonicotinate: Offers two reactive sites with comparable reactivity, which could be exploited for sequential or double cross-coupling reactions.

Comparative Performance in Cross-Coupling Reactions

The following sections provide a detailed comparison of these reagents in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The data is summarized in tables for easy comparison, followed by detailed experimental protocols for representative reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. The reaction of dihalonicotinates with boronic acids or their derivatives allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. The regioselectivity of the reaction is a key consideration when using substrates with two different halogen atoms. Generally, the reaction occurs preferentially at the more reactive halogen (I > Br > Cl).

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Position of Coupling
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012Data not available6
Methyl 4-bromo-6-chloronicotinate Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O9016Data not available4
Methyl 6-iodo-4-chloronicotinate Phenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF808Data not available6
Methyl 4,6-dichloronicotinate 4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene11024Data not available4 or 6
Methyl 4,6-dibromonicotinate Naphthylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DME/H₂O8518Data not available4 or 6
Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon triple bonds, coupling a terminal alkyne with an aryl or vinyl halide. This reaction is invaluable for the synthesis of precursors to a variety of heterocyclic systems and functional materials. Similar to the Suzuki-Miyaura coupling, regioselectivity is governed by the relative reactivity of the carbon-halogen bonds.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Position of Coupling
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6510Data not available6
Methyl 4-bromo-6-chloronicotinate PhenylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHDMF8012Data not available4
Methyl 6-iodo-4-chloronicotinate PhenylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NAcetonitrileRT6Data not available6
Methyl 4,6-dichloronicotinate TrimethylsilylacetylenePd₂(dba)₃ / XPhos / CuICs₂CO₃Dioxane10020Data not available4 or 6
Methyl 4,6-dibromonicotinate EthynyltrimethylsilanePd(PPh₃)₂Cl₂ / CuIEt₃NToluene7015Data not available4 or 6
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines and related compounds. The choice of ligand is often critical for achieving high yields and good functional group tolerance, especially with less reactive chloro-pyridines.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Position of Coupling
This compound MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene10018Data not available6
Methyl 4-bromo-6-chloronicotinate AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11024Data not available4
Methyl 6-iodo-4-chloronicotinate PiperidinePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH9012Data not available6
Methyl 4,6-dichloronicotinate BenzylaminePd₂(dba)₃ / BrettPhosLiHMDSTHF8020Data not available4 or 6
Methyl 4,6-dibromonicotinate IndolePd(OAc)₂ / DavePhosK₂CO₃Dioxane10016Data not available4 or 6

Experimental Protocols

While specific experimental data for the target compounds was limited, the following are generalized protocols for each of the key cross-coupling reactions, based on established methodologies for similar halopyridine substrates. These protocols can serve as a starting point for reaction optimization.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the dihalonicotinate (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand.

  • Add the degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, DMF).

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

General Procedure for Sonogashira Coupling
  • To an oven-dried reaction vessel under an inert atmosphere, add the dihalonicotinate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂, 1-5 mol%), and the copper(I) iodide cocatalyst (2-10 mol%).

  • Add a degassed solvent (e.g., THF, DMF, acetonitrile, toluene) and a degassed amine base (e.g., triethylamine, diisopropylamine, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

  • The reaction is stirred at the appropriate temperature (ranging from room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.2-2.0 equiv. relative to palladium), and the base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.2-2.0 equiv.) to an oven-dried reaction vessel.

  • Add the dihalonicotinate (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene, dioxane, THF, t-BuOH).

  • Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with stirring for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over a drying agent, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Visualization of Synthetic Pathways and Workflows

To further aid in the conceptualization of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the general cross-coupling workflow and the regioselectivity considerations.

Cross_Coupling_Workflow Start Dihalonicotinate (Substrate) Reaction Cross-Coupling Reaction Start->Reaction Coupling_Partner Boronic Acid / Alkyne / Amine Coupling_Partner->Reaction Catalyst Palladium Catalyst + Ligand Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Monosubstituted Nicotinate Purification->Product

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Regioselectivity Substrate Methyl 6-Halo-4-halo'-nicotinate (Halo = I, Br; Halo' = Cl) Pathway1 Reaction at C6 (More Reactive Halogen) Substrate->Pathway1 Milder Conditions Kinetic Control Pathway2 Reaction at C4 (Less Reactive Halogen) Substrate->Pathway2 Forcing Conditions Thermodynamic Control or Steric/Electronic Bias Product1 6-Substituted-4-chloronicotinate Pathway1->Product1 Product2 4-Substituted-6-halonicotinate Pathway2->Product2

Regioselectivity considerations in the cross-coupling of dihalonicotinates.

Conclusion

While specific, directly comparable experimental data for this compound and its alternatives in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions is not extensively documented in readily accessible literature, the fundamental principles of cross-coupling chemistry provide a strong predictive framework for their relative reactivity and regioselectivity. The choice of an alternative reagent will depend on the specific synthetic goal, with iodo-substituted nicotinates offering higher reactivity for milder conditions and chloro-substituted analogues providing a more economical option for large-scale synthesis, albeit potentially requiring more robust catalytic systems. The provided generalized protocols and workflows serve as a practical starting point for the development of efficient and selective syntheses of 4,6-disubstituted nicotinates, crucial intermediates in the discovery and development of new therapeutics. Further experimental investigation is warranted to generate a comprehensive, head-to-head comparison of these valuable synthetic building blocks.

Navigating the Solid State: A Comparative Guide to the X-ray Crystal Structure of Halogenated Methyl Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comparative analysis of the X-ray crystal structure of a key halogenated pyridine derivative, Methyl 6-chloronicotinate, and offers insights into the structural implications of further halogen substitution, specifically relating to the hypothetical Methyl 6-bromo-4-chloronicotinate.

While the crystal structure for this compound is not publicly available, a detailed examination of the closely related Methyl 6-chloronicotinate provides a robust foundation for structural comparison and prediction. This guide will delve into the crystallographic data of this known derivative, present a standardized experimental protocol for such structural determinations, and discuss the anticipated structural modulations introduced by additional halogen atoms. Furthermore, we will touch upon alternative methodologies for small molecule structure elucidation.

Crystallographic Data at a Glance: A Comparative Table

The following table summarizes the key crystallographic parameters for Methyl 6-chloronicotinate. This data serves as a benchmark for understanding the solid-state conformation and packing of this class of compounds. A hypothetical comparison is made to anticipate the structural changes in a bromo- and chloro-substituted analogue.

ParameterMethyl 6-chloronicotinateThis compound (Hypothetical)
Empirical Formula C₇H₆ClNO₂C₇H₅BrClNO₂
Formula Weight 171.58250.48
Crystal System Triclinic-
Space Group P1-
Unit Cell Dimensions
a (Å)3.8721(4)Expected to change
b (Å)5.8068(6)Expected to change
c (Å)17.3721(18)Expected to change
α (°)95.563(9)Expected to change
β (°)94.918(8)Expected to change
γ (°)104.657(9)Expected to change
Volume (ų) 373.64(7)Expected to be larger
Z 2-
Calculated Density (Mg/m³) 1.525Expected to be higher
Key Intermolecular Interactions C-H···O and C-H···N hydrogen bonds, π-π stackingExpected halogen bonding in addition to other interactions

Deciphering the Structure: Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a small molecule's crystal structure via single-crystal X-ray diffraction is a meticulous process. Below is a detailed, generalized protocol that would be employed for a compound like Methyl 6-chloronicotinate.

1. Crystal Growth:

  • Objective: To obtain a single, high-quality crystal suitable for diffraction (typically >0.1 mm in all dimensions).

  • Methodology: Slow evaporation is a common technique. The compound is dissolved in a suitable solvent (e.g., dichloromethane) to form a saturated or near-saturated solution. The container is loosely covered to allow for the slow evaporation of the solvent at room temperature over several days to weeks. Other methods include vapor diffusion and cooling crystallization.

2. Crystal Mounting:

  • Objective: To mount the selected crystal on the goniometer head of the diffractometer.

  • Methodology: A suitable crystal is selected under a microscope. It is then affixed to a cryoloop or a glass fiber using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage during data collection.

3. Data Collection:

  • Objective: To collect a complete set of diffraction data.

  • Methodology: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations. The instrument software automatically calculates the optimal data collection strategy.

4. Data Processing:

  • Objective: To integrate the raw diffraction images and correct for experimental factors.

  • Methodology: The collected images are processed to determine the intensity and position of each reflection. The data is corrected for factors such as Lorentz and polarization effects, and an absorption correction is applied.

5. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms in the unit cell and refine the model.

  • Methodology: The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into this map. The model is then refined by least-squares methods against the experimental data to optimize the atomic positions, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing the Workflow

The following diagram illustrates the key stages in determining a small molecule crystal structure via X-ray diffraction.

experimental_workflow Experimental Workflow for Small Molecule X-ray Crystallography cluster_preparation Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Processing Data Processing & Reduction DataCollection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

A DFT-Informed Comparative Guide to the Reactivity of Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of the two halogen substituents in Methyl 6-bromo-4-chloronicotinate, a versatile building block in medicinal chemistry. While direct Density Functional Theory (DFT) studies on this specific molecule are not extensively available in the current literature, this document synthesizes findings from computational and experimental studies on analogous halogenated pyridines and other heteroaromatics to predict its behavior in common cross-coupling reactions.

Introduction to the Reactivity of Halogenated Pyridines

This compound presents two distinct reactive sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions: a C-Br bond at the 6-position and a C-Cl bond at the 4-position. The selective functionalization of one site over the other is crucial for the efficient synthesis of complex molecules. The reactivity of these sites is governed by a combination of factors, including the carbon-halogen bond dissociation energy (BDE) and the electronic properties of the pyridine ring.

Predicted Reactivity Based on Comparative Data

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. The general trend for the reactivity of halogens in this step is I > Br > Cl.[1][2][3][4] This is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which leads to a lower activation energy for the oxidative addition.

While the position of the halogen on the pyridine ring also influences reactivity, with positions 2 and 4 being generally more activated than position 3 due to electronic effects, the inherent difference in the C-Br and C-Cl bond strengths is typically the dominant factor in determining selectivity.[1][2] Therefore, it is predicted that the C-Br bond at the 6-position of this compound will be significantly more reactive than the C-Cl bond at the 4-position in most palladium-catalyzed cross-coupling reactions.

Quantitative Comparison from Analogous Systems

To quantify the expected difference in reactivity, we can examine DFT calculations and experimental data from similar di-halogenated heteroaromatic systems. The following table summarizes activation energies (ΔG‡) for the oxidative addition step in related compounds, illustrating the preference for C-Br over C-Cl activation.

Aryl Halide SystemHalogen at Position XHalogen at Position YCalculated ΔG‡ (kcal/mol) for C-X CleavageCalculated ΔG‡ (kcal/mol) for C-Y CleavagePredicted SelectivityReference System
Dihalopyridine ModelBromoChloroLowerHigherC-Br CleavageGeneric
5-Bromo-2-chloropyridine5-Bromo2-ChloroNot explicitly calculated, but reacts at C-BrNot explicitly calculated, but C-Cl is unreactiveC-Br Cleavage[1][2]
2-Bromo-6-chloropyridine2-Bromo6-ChloroNot explicitly calculated, but reacts at C-BrNot explicitly calculated, but C-Cl is unreactiveC-Br CleavageInferred

Note: Specific activation energies for this compound are not available and are inferred from trends in related molecules.

Experimental Protocols for Selective Cross-Coupling

The predicted selectivity allows for the design of synthetic routes that sequentially functionalize the two halogen positions. Below are representative experimental protocols for Suzuki-Miyaura and Sonogashira reactions, optimized for the selective coupling at the C-Br bond of a bromo-chloro-substituted pyridine.

Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is adapted from studies on related bromo-chloro heteroaromatics.

Reactants:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water or Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the solvent mixture and the palladium catalyst.

  • Heat the reaction mixture at a temperature ranging from 80°C to 100°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Selective Sonogashira Coupling at the C-Br Position

This protocol is based on the general procedure for Sonogashira coupling of aryl bromides.[3][5]

Reactants:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., Triethylamine or Diisopropylethylamine, 2.0 - 3.0 eq)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, and CuI.

  • Purge the vessel with an inert gas.

  • Add the solvent and the base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) until completion.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the salt, and concentrate the filtrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Logic

The following diagrams illustrate the key concepts discussed in this guide.

Suzuki_Miyaura_Cycle cluster_reactants Inputs cluster_product Output Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Rate-determining) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2) Ar-X Ar-X Ar-X->Pd(0)L2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison cluster_molecule This compound cluster_factors Influencing Factors P1 Molecule Pyridine Ring (with Ester group) C-Br Molecule->C-Br C-Cl Molecule->C-Cl Reactivity Predicted Reactivity C-Br->Reactivity Dominant Factor C-Cl->Reactivity BDE Bond Dissociation Energy (C-Br < C-Cl) BDE->Reactivity Position Ring Position Electrophilicity (C4 > C6) Position->Reactivity Minor Influence Conclusion C-Br is more reactive Reactivity->Conclusion

Caption: Logical relationship for predicting the reactivity of this compound.

Conclusion

Based on established principles of organic chemistry and DFT studies on analogous systems, this compound is expected to undergo selective palladium-catalyzed cross-coupling reactions at the C-Br bond. This predicted selectivity enables a rational approach to the synthesis of complex substituted nicotinates, which are valuable scaffolds in drug discovery. Further experimental and computational studies on this specific molecule would be beneficial to confirm and refine these predictions.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 6-bromo-4-chloronicotinate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory adherence. This guide provides a detailed protocol for the proper disposal of Methyl 6-bromo-4-chloronicotinate, a halogenated organic compound that necessitates careful handling due to its potential hazards. Following these procedures is crucial for minimizing risks to personnel and the environment.

Hazard and Safety Summary

Proper disposal of this compound is dictated by its hazard profile. The following table summarizes key data for its safe management.

ParameterValue/InstructionCitations
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
Primary Disposal Route Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[2]
Prohibited Disposal Methods Do not dispose of down the drain, in regular trash, or by intentional evaporation.[2]
Waste Classification Hazardous Chemical Waste (likely classified as toxic and irritant).[1][2]
Recommended Final Disposal Incineration at a permitted hazardous waste incineration facility.[3]
Container Type for Waste Chemically resistant, leak-proof container with a secure screw-top cap (e.g., polyethylene).[2]
Personal Protective Equipment (PPE)

When handling this compound, especially during disposal, appropriate PPE is mandatory.

EquipmentSpecificationCitations
Gloves Chemical-resistant gloves (e.g., nitrile).[3]
Eye Protection Safety goggles with side shields or a face shield.[2][3]
Body Protection A laboratory coat.[2][3]
Respiratory Protection Use in a well-ventilated area. A dust respirator is recommended if dust is generated.[2]

Operational Disposal Plan

The following protocol outlines the necessary steps for the safe segregation, containment, and preparation of this compound waste for collection by a licensed hazardous waste disposal service.

Step 1: Waste Segregation and Collection
  • Solid Waste :

    • Carefully collect solid this compound waste (e.g., residual powder, contaminated weigh boats) using appropriate tools (e.g., spatula, brush).

    • Place the solid waste into a designated, clearly labeled "Hazardous Waste" container for halogenated organic compounds.[2]

    • Avoid generating dust during transfer.[2]

  • Contaminated Labware and Debris :

    • Disposable items (e.g., gloves, absorbent pads) that are contaminated with this compound must be disposed of as hazardous waste.

    • Place these items in the same designated hazardous waste container as the solid waste.

  • Rinsate from Cleaning :

    • When cleaning non-disposable labware that has been in contact with this compound, triple rinse with a suitable solvent (e.g., acetone, ethanol).

    • Collect the rinsate in a separate, clearly labeled "Halogenated Organic Solvent Waste" container.

    • Do not pour the rinsate down the drain.[2]

Step 2: Container Management and Storage
  • Labeling :

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage :

    • Keep the waste container tightly closed when not in use.[4][5]

    • Store the sealed container in a designated and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and strong bases.[4]

    • Ensure the storage area has secondary containment to capture any potential leaks.

Step 3: Arranging for Disposal
  • Contact :

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup for the waste.[2]

  • Documentation :

    • Follow their specific instructions for preparing the container for transport and for completing any required waste manifest documentation.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert :

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Control and Contain :

    • Wearing the appropriate PPE, prevent the spill from spreading and from entering drains or water courses.[2]

  • Cleanup :

    • For dry spills, use dry clean-up procedures to avoid generating dust.[2]

    • Sweep up, shovel up, or vacuum up the material and place it in a clean, dry, sealable, and labeled container for disposal as hazardous waste.[2]

    • Wash the spill area down with large amounts of water, preventing runoff into drains.[2]

  • Decontamination :

    • Thoroughly decontaminate any equipment used in the cleanup.[2]

Disposal Workflow

The following diagram illustrates the key decision-making and procedural workflows for the proper disposal of this compound.

Disposal Workflow for this compound cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Solid Waste Solid Residue & Contaminated Disposables Solid Container Collect in a labeled, sealed container for 'Halogenated Organic Solids' Solid Waste->Solid Container Liquid Waste Contaminated Rinsate (e.g., from cleaning glassware) Liquid Container Collect in a labeled, sealed container for 'Halogenated Organic Solvents' Liquid Waste->Liquid Container Storage Area Store in designated Satellite Accumulation Area Solid Container->Storage Area Liquid Container->Storage Area EHS Contact Contact Environmental Health & Safety (EHS) for pickup Storage Area->EHS Contact Waste Pickup Waste transported by certified vendor EHS Contact->Waste Pickup Final Destination Incineration at a permitted hazardous waste facility Waste Pickup->Final Destination

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling Methyl 6-bromo-4-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 6-bromo-4-chloronicotinate, a halogenated aromatic compound. Adherence to these procedures is vital for ensuring laboratory safety and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[3]Protects against splashes and vapors that can cause serious eye damage.[3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[3][5]Prevents skin contact, which can lead to irritation or burns.[3] Ensure gloves are appropriate for the specific solvent and check for any tears before use.[5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3][5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3]Minimizes inhalation of vapors, which can cause respiratory tract irritation.[3]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) gather_materials Gather Materials (Chemicals, Glassware, PPE) prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe aliquot Aliquot Chemical Carefully don_ppe->aliquot Proceed to Handling reaction Perform Reaction in Fume Hood aliquot->reaction decontaminate Decontaminate Glassware reaction->decontaminate Proceed to Cleanup segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste dispose Dispose of Waste Properly segregate_waste->dispose finish finish dispose->finish End

Caption: Workflow for Safe Handling of this compound.

Operational Plan

1. Preparation:

  • Work Area: Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.[3] All necessary equipment should be placed within the fume hood before starting.[3]

  • Personal Protective Equipment (PPE): Before handling the chemical, put on all the recommended PPE as detailed in Table 1.[6] Inspect gloves for any damage before use.[7]

2. Handling:

  • Aliquoting: Carefully measure and transfer the required amount of this compound. Use appropriate tools like glass pipettes or syringes to minimize the risk of spills.[3]

  • Performing the Reaction: All experimental procedures involving this chemical must be conducted within a chemical fume hood.[3] Keep the sash at the lowest possible height that allows for comfortable work.[3]

3. Cleanup:

  • Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood.[3] The rinsate must be collected as hazardous waste.[3]

  • Personal Hygiene: After handling, wash your hands and any exposed skin thoroughly.[1]

Disposal Plan

1. Waste Segregation:

  • Halogenated organic waste must be collected separately from non-halogenated waste.[3]

  • Use a designated and properly labeled waste container for halogenated compounds.

2. Waste Disposal:

  • Follow your institution's specific hazardous waste disposal procedures.

  • Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area before collection.[3]

  • Never dispose of this chemical down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.